molecular formula C10H11I2NO2 B12845517 Ethyl 4-amino-3,5-diiodophenylacetate

Ethyl 4-amino-3,5-diiodophenylacetate

Katalognummer: B12845517
Molekulargewicht: 431.01 g/mol
InChI-Schlüssel: AJZKCIXHBRHMKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-3,5-diiodophenylacetate is a useful research compound. Its molecular formula is C10H11I2NO2 and its molecular weight is 431.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-3,5-diiodophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3,5-diiodophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H11I2NO2

Molekulargewicht

431.01 g/mol

IUPAC-Name

ethyl 2-(4-amino-3,5-diiodophenyl)acetate

InChI

InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3

InChI-Schlüssel

AJZKCIXHBRHMKK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)N)I

Herkunft des Produkts

United States
Foundational & Exploratory

Strategic Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized aromatic building block critical to medicinal chemistry. The presence of a diiodo-substitution pattern flanking an aniline derivative is a structural hallmark of thyroid hormone precursors (such as thyroxine and triiodothyronine analogs) and various targeted radiocontrast agents.

This whitepaper outlines the regioselective synthesis of ethyl 4-amino-3,5-diiodophenylacetate, detailing the mechanistic causality, stoichiometric requirements, and a self-validating experimental protocol designed for high-yield isolation.

Phase I: Mechanistic Causality & Regiochemical Logic

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) pathway. Achieving precise di-iodination without over-oxidizing the sensitive amino group requires strategic reagent selection and an understanding of intrinsic directing effects.

Regioselectivity Directing Effects

The starting material, ethyl 4-aminophenylacetate, possesses two substituents on the benzene ring that dictate the site of electrophilic attack:

  • The 4-Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance. It highly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.

  • The 1-Ethyl Acetate Group (-CH₂COOCH₂CH₃): Located para to the amino group, this moiety effectively blocks the para position due to steric hindrance and structural occupation.

Consequently, electrophilic attack is strictly funneled to the 3 and 5 positions (ortho to the amino group), ensuring the exclusive formation of the 3,5-diiodo product[1].

DirectingEffects Amino 4-Amino Group (-NH2) Strongly Activating Ortho/Para Directing Positions Available Positions 3 and 5 (Ortho to NH2) Amino->Positions Directs to Acetate 1-Ethyl Acetate Group Weakly Deactivating Meta Directing Acetate->Positions Para is blocked Result Substitution 3,5-diiodo formation Positions->Result Electrophile Electrophile I+ from I-Cl Electrophile->Result Attacks

Figure 1: Regioselectivity logic driven by the 4-amino and 1-acetate directing groups.

Reagent Selection: The Role of Iodine Monochloride (ICl)

Elemental iodine (I₂) is a weak electrophile and typically requires harsh oxidative conditions (e.g., HNO₃ or H₂O₂) to generate the reactive iodonium ion (I⁺). These oxidants can easily degrade the free amino group. To bypass this, 1[1]. Because chlorine (3.16) is more electronegative than iodine (2.66), ICl possesses a permanent dipole moment (Iᵟ⁺—Clᵟ⁻). This renders the iodine atom highly electrophilic, allowing the reaction to proceed rapidly at room temperature without secondary oxidants[2].

Phase II: Stoichiometric Matrix

To achieve complete di-iodination, a minimum of 2.0 equivalents of ICl is required. A slight excess (~3.0 equivalents) is employed to drive the reaction to absolute completion, compensating for any atmospheric moisture that might hydrolyze the ICl reagent[2].

Reagent / SolventMolecular WeightEquivalentsMass / VolumeMolesRole
Ethyl 4-aminophenylacetate 179.22 g/mol 1.01.0 g5.6 mmolStarting Material
Iodine Monochloride (1M) 162.36 g/mol ~3.016.7 mL16.7 mmolElectrophile
Chloroform (CHCl₃) 119.38 g/mol N/A75 mLN/ASolvent
Sodium Thiosulfate (aq) 158.11 g/mol ExcessN/AN/AReductive Quench

Phase III: Validated Synthetic Protocol

The following methodology is adapted from established patent literature for the2[2].

Step-by-Step Methodology
  • Solvation & Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol) in anhydrous chloroform (CHCl₃, 75 mL)[2]. Purge the flask with inert gas (N₂ or Ar) to prevent oxidative degradation of the aniline.

  • Electrophilic Addition: Place the reaction flask in a room-temperature water bath (to act as a mild heat sink). Slowly add a 1M solution of iodine monochloride in CHCl₃ (16.7 mL, 16.7 mmol) dropwise over 15 minutes[2]. Causality: Dropwise addition controls the exothermic nature of the EAS and prevents localized hotspots that could lead to polymerization.

  • Reaction Propagation: Stir the mixture continuously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Suggested eluent: 20% Ethyl Acetate in Hexanes) until the starting material spot is completely consumed and replaced by a lower-polarity product spot (typically 1–2 hours).

  • Reductive Quenching: Once complete, quench the reaction by vigorously stirring the mixture with an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) for 10 minutes.

  • Isolation & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the organic (CHCl₃) layer. Wash the organic phase sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude residue from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure ethyl 4-amino-3,5-diiodophenylacetate.

SynthesisWorkflow SM Ethyl 4-aminophenylacetate (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagent Iodine Monochloride (ICl) (3.0 equiv, 1M in CHCl3) Reagent->Reaction Quench Quench & Wash (Aq. Na2S2O3) Reaction->Quench Complete Product Ethyl 4-amino-3,5-diiodophenylacetate (Target Compound) Quench->Product Purified

Figure 2: Synthetic workflow for the di-iodination of ethyl 4-aminophenylacetate.

Phase IV: Analytical Self-Validation System

This protocol is designed as a self-validating system , providing the chemist with real-time, visual feedback regarding the reaction's progress and safety:

  • Colorimetric Shift during Reaction: Iodine monochloride in chloroform presents as a dark brown/red liquid. As the electrophilic aromatic substitution proceeds and the ICl is consumed by the aromatic ring, the intensity of the solution's color will gradually shift, indicating reagent consumption.

  • Reductive Quench Confirmation: The addition of sodium thiosulfate (Na₂S₂O₃) acts as a chemical failsafe. It reduces any unreacted highly-reactive ICl (and any liberated I₂) into water-soluble, colorless iodide (I⁻) and chloride (Cl⁻) salts. The immediate decolorization of the organic layer from a dark iodine stain to a pale yellow/clear solution provides instant visual confirmation that the electrophile has been successfully neutralized and the product is safe for isolation.

References

  • Patent Application Publication (10) Pub. No.
  • Source: RSC Publishing (Barnett, Robinson, and Wilson)

Sources

physicochemical properties of ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Synthetic Workflows of Ethyl 4-amino-3,5-diiodophenylacetate: A Comprehensive Technical Guide

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate (CAS: 471248-26-7) is a highly specialized, polyfunctional aromatic building block[1]. Structurally characterized by an ethyl acetate moiety, a primary aniline core, and two sterically demanding iodine atoms at the ortho positions, this compound is a critical intermediate in advanced medicinal chemistry. It is predominantly utilized in the synthesis of thyromimetic drugs (such as thyroid hormone receptor-beta agonists) and radiocontrast agents due to its high iodine content and structural homology to endogenous thyroid hormones[2].

Physicochemical Profiling and Molecular Dynamics

The physicochemical behavior of ethyl 4-amino-3,5-diiodophenylacetate is dictated by the electronic push-pull dynamics between the electron-donating amino group and the electron-withdrawing, bulky iodine atoms.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Ethyl 4-amino-3,5-diiodophenylacetate
CAS Number 471248-26-7[1]
Molecular Formula C10H11I2NO2[1]
Molecular Weight 431.01 g/mol [1]
Physical State Solid crystalline form
Purity Standard ≥ 95%[1]
Storage Temperature 0°C[1]

Mechanistic Causality of Properties:

  • Lipophilicity (LogP): The incorporation of two heavy, highly polarizable iodine atoms drastically increases the overall lipophilicity of the molecule. The ethyl ester further masks the polarity of the free acetic acid derivative, rendering the compound highly soluble in halogenated organic solvents (e.g., chloroform, dichloromethane) but practically insoluble in aqueous media.

  • Amine Basicity (pKa): In a standard aniline, the nitrogen lone pair is delocalized into the aromatic pi-system. The addition of two ortho-iodine atoms exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the nitrogen. Furthermore, the immense steric bulk of the iodine atoms severely hinders the solvation of any protonated ammonium species. Consequently, the basicity of the central amino group is drastically suppressed, requiring strong acidic conditions for protonation or diazotization.

Synthetic Methodology: Electrophilic Diiodination

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate relies on the direct electrophilic aromatic substitution of ethyl 4-aminophenylacetate. The strongly activating nature of the primary amine directs the incoming electrophile exclusively to the ortho positions (C3 and C5)[2].

Synthesis A Ethyl 4-aminophenylacetate (Starting Material) B Electrophilic Iodination (ICl in CHCl3) A->B + ICl (3.0 eq) 0°C to RT C Ethyl 4-amino-3,5-diiodophenylacetate (Target Intermediate) B->C Di-iodination at ortho positions

Caption: Workflow for the electrophilic diiodination of ethyl 4-aminophenylacetate.

Protocol: Step-by-Step Diiodination Workflow Based on validated patent literature, the following self-validating protocol outlines the diiodination using Iodine Monochloride (ICl)[2].

Objective: Achieve complete diiodination without over-oxidation or polymerization of the aniline core. Reagents:

  • Ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol)[2]

  • Iodine monochloride (ICl), 1M solution in CHCl3 (16.7 mL, ~16.7 mmol, 3.0 eq)[2]

  • Chloroform (CHCl3, 75 mL)[2]

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: Dissolve 1.0 g of ethyl 4-aminophenylacetate in 75 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer[2].

    • Causality: Chloroform is selected as an aprotic, non-nucleophilic solvent that readily dissolves both the starting material and the highly reactive ICl without participating in competing side reactions (unlike alcohols or primary amines).

  • Electrophile Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 16.7 mL of the 1M ICl solution dropwise over 15-20 minutes[2].

    • Causality: ICl is a potent electrophile. Dropwise addition at low temperatures controls the exothermic nature of the reaction and prevents the oxidative degradation of the amino group. The use of 3.0 molar equivalents ensures complete conversion to the diiodinated product, overcoming the slight ring deactivation caused by the first iodine insertion.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating when the starting material spot completely disappears, replaced by a less polar, UV-active spot corresponding to the diiodinated product.

  • Quenching and Workup: Quench the reaction by adding 50 mL of a saturated aqueous sodium thiosulfate (Na2S2O3) solution. Stir vigorously until the organic layer loses the dark iodine color, turning pale yellow or colorless.

    • Self-Validation & Causality: Sodium thiosulfate chemically reduces unreacted ICl and free iodine (I2) into water-soluble iodide (I-) and chloride ions. The visual transition from dark brown/purple to pale yellow acts as an immediate, self-validating indicator that the electrophilic process has been successfully halted, preventing downstream contamination.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude ethyl 4-amino-3,5-diiodophenylacetate.

Downstream Applications in Drug Development

Once synthesized, ethyl 4-amino-3,5-diiodophenylacetate serves as a versatile linchpin in medicinal chemistry.

Applications Start Ethyl 4-amino-3,5-diiodophenylacetate Sub1 Diazotization / Sandmeyer Reaction Start->Sub1 NaNO2, HCl Sub2 Diaryl Ether Coupling (Ullmann-type) Start->Sub2 Phenol deriv., Cu cat. Sub3 Ester Hydrolysis Start->Sub3 NaOH, EtOH End1 Radiocontrast Agent Precursors Sub1->End1 End2 Thyromimetic Core (TR-beta Agonists) Sub2->End2 End3 Iodinated Phenylacetic Acid Derivatives Sub3->End3

Caption: Downstream synthetic applications of ethyl 4-amino-3,5-diiodophenylacetate in drug discovery.

  • Thyromimetics (TR-beta Agonists): The diiodoaniline core perfectly mimics the inner ring of endogenous thyroid hormones (T3/T4). The amino group can be converted to a phenol or halogen via diazotization, which is subsequently subjected to Ullmann-type coupling to build the diaryl ether linkage characteristic of selective TR-beta agonists.

  • Radiocontrast Agents: The high mass fraction of iodine (two heavy atoms per molecule) provides excellent X-ray attenuation. Derivatives of this compound are therefore highly suitable as precursors for intravascular imaging agents.

References

  • Title: Patent Application Publication (Pub. No. US 2002/0037905 A1)
  • Title: (4-Amino-3,5-diiodo-phenyl)

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the specialized field of medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized halogenated anilines serve as indispensable structural scaffolds. Ethyl 4-amino-3,5-diiodophenylacetate (CAS: 471248-26-7) is a critical, high-value intermediate[1]. It is primarily utilized in the synthesis of thyromimetics, selective Thyroid Hormone Receptor beta (TRβ) agonists, and specialized radiocontrast agents[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. This guide provides a deep mechanistic analysis of its synthesis, the causality behind specific protocol choices, and self-validating analytical methods to ensure high-fidelity chemical production.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic workflow, establishing the precise physicochemical profile of the target intermediate is mandatory for downstream purification and analytical validation. The presence of two heavy iodine atoms significantly alters the lipophilicity and molecular weight of the phenylacetate core[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name Ethyl 2-(4-amino-3,5-diiodophenyl)acetate
CAS Registry Number 471248-26-7[1]
Molecular Formula C₁₀H₁₁I₂NO₂[1]
Molecular Weight 431.01 g/mol [1]
PubChem ID 69550483[1]
Structural Class Halogenated aromatic ester / Aniline derivative
Typical Appearance Off-white to pale yellow crystalline solid

Mechanistic Rationale: The Role of 3,5-Diiodination in Drug Design

The 3,5-diiodo-4-aminophenyl motif is not synthesized arbitrarily; it is a highly specific pharmacophoric building block. In the architecture of native thyroid hormones (e.g., T3 and T4), the bulky iodine atoms at the 3 and 5 positions of the inner aromatic ring serve a distinct stereochemical purpose.

Conformational Locking: The vast van der Waals radius of iodine sterically hinders the rotation of the outer phenolic ring (once coupled via an ether linkage). This forces the diaryl ether into a rigid, perpendicular conformation. This orthogonal geometry is absolutely required for the molecule to correctly insert into the hydrophobic binding pocket of the TRβ receptor. Ethyl 4-amino-3,5-diiodophenylacetate serves as an ideal precursor: the ester group provides a stable handle for downstream homologation, while the amino group can be converted to a diaryl ether via Ullmann-type cross-coupling or Sandmeyer reactions.

Synthetic Methodology: Regioselective Electrophilic Aromatic Substitution

The synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of ethyl 4-aminophenylacetate. The primary challenge is achieving complete di-iodination without over-oxidizing the sensitive aniline nitrogen.

Self-Validating Protocol: ICl-Mediated Di-iodination

This protocol utilizes Iodine Monochloride (ICl) to ensure rapid, complete conversion[3].

  • Step 1: Substrate Dissolution

    • Action: Dissolve 1.0 equivalent of ethyl 4-aminophenylacetate in anhydrous chloroform (CHCl₃) under a nitrogen atmosphere.

    • Causality: CHCl₃ is selected as an aprotic, non-polar solvent. It moderates the reactivity of the iodinating agent and prevents the oxidative degradation of the aniline, while maintaining the solubility of the increasingly lipophilic intermediate[3].

  • Step 2: Electrophilic Iodination

    • Action: Cool the solution to 0–5 °C. Dropwise, add 2.1 equivalents of ICl dissolved in CHCl₃.

    • Causality: While elemental iodine (I₂) with an oxidant is a common greener alternative, it often leads to incomplete conversion. ICl is a highly polarized interhalogen compound; the strong dipole renders the iodine atom highly electrophilic, driving the di-iodination to completion without harsh oxidants. The strongly activating -NH₂ group directs the electrophile exclusively to the 3 and 5 (ortho) positions.

  • Step 3: Reaction Monitoring (Self-Validation)

    • Action: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The reaction is complete when the highly polar starting material spot is entirely replaced by a higher Rf spot (the di-iodinated product is significantly more lipophilic).

  • Step 4: Quenching and Neutralization

    • Action: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces any highly reactive, unreacted ICl and free I₂ into water-soluble iodide ions (I⁻). This instantly halts the EAS mechanism and decolorizes the organic layer, preventing downstream side reactions during concentration.

  • Step 5: Isolation

    • Action: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation

To ensure the structural integrity of the synthesized ethyl 4-amino-3,5-diiodophenylacetate, multi-nuclear NMR and mass spectrometry are required. The presence of two heavy iodine atoms creates distinct spectral signatures.

Table 2: Expected Analytical Characterization Data
TechniqueExpected Spectral SignaturesDiagnostic Value
¹H NMR (CDCl₃) δ 7.55 (s, 2H, Ar-H), 4.60 (br s, 2H, -NH₂), 4.15 (q, 2H, -CH₂CH₃), 3.45 (s, 2H, Ar-CH₂-CO), 1.25 (t, 3H, -CH₃)The singlet at δ 7.55 integrates to 2H, confirming symmetric di-iodination at the 3,5 positions.
ESI-MS (Positive) m/z 431.9 [M+H]⁺Confirms the exact mass of the di-iodinated adduct (Base MW: 431.01)[1].
FT-IR (KBr) ~3400, 3320 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O ester stretch)Validates that neither the ester nor the primary amine were destroyed during halogenation.

Workflow Visualization

The following diagram maps the logical progression from the raw precursor through the critical iodination step, culminating in its application in drug discovery.

SynthWorkflow A Ethyl 4-aminophenylacetate (Precursor) B Electrophilic Iodination (ICl, CHCl3, 0°C) A->B  EAS Mechanism C Ethyl 4-amino-3,5- diiodophenylacetate (Target Intermediate) B->C  Regioselective  ortho-addition D Ullmann Etherification (Phenol Derivative, Cu) C->D  Cross-Coupling E Thyromimetic Drug (TRβ Agonist) D->E  Saponification &  Deprotection

Fig 1: Synthetic workflow from ethyl 4-aminophenylacetate to thyromimetic drug analogs.

Conclusion

Ethyl 4-amino-3,5-diiodophenylacetate is a master key in the synthesis of conformationally restricted diaryl ethers. By understanding the causality behind the use of polarized interhalogens (ICl) and aprotic solvents, chemists can achieve high-yielding, regioselective di-iodination. The resulting intermediate provides the exact steric bulk required to mimic endogenous thyroid hormones, making it an invaluable asset in modern metabolic drug discovery.

References

  • Title: Buy Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate (EVT ... Source: evitachem.com URL: [2]

  • Title: (12) Patent Application Publication (10) Pub. No ... - Googleapis.com Source: googleapis.com URL: [3]

  • Title: 471248-26-7 2-(4-amino-3,5-diiodophenyl)acetic acid ethyl ester - Diccionario de química- guidechem.com Source: guidechem.com URL: [1]

Sources

Technical Guide: Synthesis, Reactivity, and Structural Profiling of Ethyl 4-Amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Nomenclature

Ethyl 4-amino-3,5-diiodophenylacetate (IUPAC: ethyl 2-(4-amino-3,5-diiodophenyl)acetate) is a highly specialized, polyfunctionalized aromatic building block[1]. Structurally, it features an electron-donating aniline core flanked by two sterically demanding, heavy iodine atoms at the ortho positions (C3 and C5), with an ethyl acetate appendage at the para position (C1). This unique substitution pattern makes it an invaluable intermediate in the synthesis of thyromimetics (thyroid hormone analogs), integrin α4​β1​ inhibitors, and specialized radiocontrast agents[2].

Mechanistic Grounding: Electrophilic Aromatic Diiodination

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate relies on an Electrophilic Aromatic Substitution (EAS) utilizing Iodine Monochloride (ICl)[3].

  • Causality of Reagent Selection : Molecular iodine ( I2​ ) is often too weak of an electrophile to achieve complete diiodination on sterically hindered rings. ICl, however, is a highly polarized interhalogen compound ( Iδ+−Clδ− ), making it a superior I+ source ()[4]. The strongly activating primary amine (- NH2​ ) directs the incoming electrophiles exclusively to the available ortho positions, as the para position is structurally blocked by the acetate group.

  • Solvent Dynamics : Chloroform ( CHCl3​ ) is selected as a non-polar, aprotic solvent because it readily dissolves both the starting material and ICl without intercepting the electrophilic iodine species—a common side reaction that plagues protic solvents[3].

SyntheticWorkflow SM Ethyl 4-aminophenylacetate (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagent Iodine Monochloride (ICl) in CHCl3 Reagent->Reaction 3.0 eq, 0°C -> RT Quench Na2S2O3 Quench (Visual Validation) Reaction->Quench 2h stirring Product Ethyl 4-amino-3,5- diiodophenylacetate Quench->Product Aqueous Workup

Synthetic workflow for the diiodination of ethyl 4-aminophenylacetate via EAS.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where visual cues directly correlate with chemical transformations, ensuring high trustworthiness and reproducibility for drug development professionals[3].

Step 1: Dissolution & Temperature Control Dissolve ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol) in anhydrous chloroform ( CHCl3​ , 75 mL) under an inert nitrogen atmosphere[3]. Cool the reaction vessel to 0 °C. Causality: Cooling suppresses oxidative side reactions common with free anilines and controls the exothermic nature of the initial electrophilic addition.

Step 2: Electrophilic Addition Dropwise add a solution of iodine monochloride (1M in CHCl3​ , 16.7 mL, ~3.0 equivalents)[3]. Causality: A stoichiometric excess (3.0 eq) is strictly required to drive the second iodination event, which is kinetically slower due to the steric bulk and electron-withdrawing nature of the first inserted iodine atom.

Step 3: Reaction Progression Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours[3]. Causality: Warming provides the necessary activation energy to overcome the steric hindrance of the diiodination step.

Step 4: Self-Validating Quench & Workup Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously. Causality & Validation: Thiosulfate serves as a mild reducing agent, converting the highly reactive, dark red/brown ICl and I2​ into colorless, water-soluble I− and Cl− ions. The immediate visual transition of the organic layer from dark brown to pale yellow/colorless acts as a self-validating indicator that the electrophile has been successfully quenched. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target compound.

Analytical Characterization & Quantitative Data

Verification of the diiodinated structure requires specific spectroscopic signatures. The following table summarizes the expected quantitative data and the physical causality behind each signal.

Analytical MethodKey Signature / ValueStructural AssignmentCausality / Physical Phenomenon
1H NMR (CDCl3) ~7.50 ppm (s, 2H)Aromatic Protons (C2, C6)Singlet confirms C2v​ symmetry; downfield shift driven by adjacent iodine atoms.
1H NMR (CDCl3) ~4.60 ppm (br s, 2H)Amine Protons (- NH2​ )Broad signal due to rapid proton exchange; confirms preservation of the primary amine.
1H NMR (CDCl3) ~4.15 ppm (q, 2H); ~1.25 ppm (t, 3H)Ethyl Ester (- CH2​CH3​ )Characteristic splitting pattern of the ethyl ester appendage.
13C NMR (CDCl3) ~80 - 85 ppmAromatic C-I Carbons (C3, C5)Heavy Atom Effect : Spin-orbit coupling from iodine causes a pronounced upfield shift.
MS (ESI+) m/z 431.9 [M+H]+ Molecular IonMatches theoretical exact mass of C10​H11​I2​NO2​ (430.89 Da).

Downstream Reactivity & Applications

The strategic placement of functional groups on ethyl 4-amino-3,5-diiodophenylacetate allows for orthogonal reactivity, making it a versatile hub for pharmaceutical synthesis[2].

ReactivityMap Core Ethyl 4-amino-3,5-diiodophenylacetate Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Coupling C-I Bond Activation Diazotization Diazotization / Sandmeyer (Amino Group) Core->Diazotization -NH2 Transformation Saponification Ester Hydrolysis (Carboxylic Acid) Core->Saponification -COOEt Deprotection Thyromimetics Thyroid Hormone Analogs Coupling->Thyromimetics Radiocontrast Radiocontrast Agents Diazotization->Radiocontrast UnnaturalAA Unnatural Amino Acids Saponification->UnnaturalAA

Downstream reactivity mapping of the polyfunctionalized diiodo intermediate.

  • C-I Bond Activation : The weak Carbon-Iodine bonds are prime targets for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), facilitating the synthesis of complex biaryl systems found in thyroid hormone analogs (T3/T4 derivatives).

  • Amine Transformation : The primary aniline can undergo diazotization, allowing for conversion into azides, halides, or complete removal via deamination—a pathway often utilized in the development of radiocontrast agents.

  • Ester Deprotection : Standard saponification of the ethyl ester yields the corresponding phenylacetic acid, a critical pharmacophore for integrin α4​β1​ inhibitors[2].

References

  • Title: US Patent Application Publication US20020040058A1 - Methods and compositions for the synthesis of eukaryotic proteins Source: Google Patents URL
  • Title: I2 and Electrophilic I+ reagents Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate is a highly specialized halogenated aromatic compound serving as a critical building block in the synthesis of thyromimetics, radiocontrast media, and targeted endocrine therapeutics. Characterized by its precise structural formula—C10H11I2NO2 —and a molecular weight of 431.01 g/mol , this molecule leverages the unique steric and electronic properties of heavy iodine atoms[1]. This whitepaper provides an authoritative breakdown of its physicochemical parameters, structural causality, and field-proven synthetic workflows.

Physicochemical Profiling and Molecular Formula

The molecular architecture of ethyl 4-amino-3,5-diiodophenylacetate consists of a phenylacetic acid core that has been esterified with ethanol and diiodinated at the meta positions relative to the para-amino group.

Table 1: Core Identification and Physicochemical Properties

ParameterValue
IUPAC Name Ethyl 2-(4-amino-3,5-diiodophenyl)acetate
Molecular Formula C10H11I2NO2
Molecular Weight 431.01 g/mol
Monoisotopic Mass 430.888 g/mol
CAS Registry Number 471248-26-7
PubChem CID 69550483

The molecular weight is heavily dominated by the two iodine atoms. Understanding the elemental mass distribution is crucial for mass spectrometry (MS) validation and isotopic pattern recognition during drug development.

Table 2: Elemental Composition Breakdown

ElementAtom CountAtomic MassMass ContributionMass Percentage
Carbon (C) 1012.011120.11 g/mol ~27.87%
Hydrogen (H) 111.00811.09 g/mol ~2.57%
Iodine (I) 2126.904253.81 g/mol ~58.89%
Nitrogen (N) 114.00714.01 g/mol ~3.25%
Oxygen (O) 215.99932.00 g/mol ~7.42%
Structural and Mechanistic Significance

The strategic placement of functional groups on the benzene ring dictates the molecule's reactivity and biological utility.

  • 3,5-Diiodo Substitution : Iodine is a massive, highly polarizable halogen. Placing two iodine atoms adjacent to the amino group creates immense steric bulk. In thyromimetic drug design, this bulk forces the adjacent aromatic rings (in subsequent coupling steps) into a perpendicular, orthogonal conformation, which is an absolute requirement for binding to the Thyroid Hormone Receptor (TR) [1]. Furthermore, the electron-withdrawing inductive effect of the halogens significantly lowers the pKa of the adjacent amino group.

  • Ethyl Ester Moiety : The esterification of the phenylacetic acid tail serves a dual purpose. Synthetically, it acts as a protecting group, preventing unwanted side reactions (such as decarboxylation) during the harsh electrophilic iodination phase. Pharmacologically, it increases the lipophilicity of the intermediate, facilitating easier purification via column chromatography and enhancing membrane permeability in prodrug formulations.

StructuralEffects Core Ethyl 4-amino-3,5-diiodophenylacetate Iodines 3,5-Diiodo Substitution Core->Iodines Amino 4-Amino Group Core->Amino Ester Ethyl Ester Moiety Core->Ester Steric Orthogonal Ring Conformation Iodines->Steric Induces Electronic Amine Reactivity Modulation Iodines->Electronic Lowers pKa Hbond Receptor Binding Amino->Hbond Donor/Acceptor Lipophilicity Membrane Permeability Ester->Lipophilicity Increases

Functional group contributions to the physicochemical and biological profile.

Synthetic Workflows & Protocols

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate requires a highly controlled, step-wise approach to ensure regioselectivity and prevent the oxidation of the sensitive amino group[2]. The process relies on the principles of Electrophilic Aromatic Substitution (EAS) [2].

Synthesis A 4-Aminophenylacetic Acid B Ethyl 4-aminophenylacetate A->B EtOH, H2SO4 Reflux C Ethyl 4-amino-3,5-diiodophenylacetate B->C ICl, AcOH RT

Synthetic workflow from 4-aminophenylacetic acid to the diiodinated ethyl ester target.

Step-by-Step Methodology: Regioselective Diiodination

Phase 1: Esterification of 4-Aminophenylacetic Acid

  • Reagent Preparation : Suspend 1.0 equivalent of 4-aminophenylacetic acid in an excess of anhydrous ethanol (which serves as both the reactant and the solvent).

  • Acid Catalysis : Cool the suspension to 0 °C using an ice bath. Add 0.1 equivalents of concentrated sulfuric acid (H2SO4) dropwise. Causality: The low initial temperature mitigates the exothermic degradation of the amino group.

  • Reflux : Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Self-Validating Work-up : Cool to room temperature. Neutralize the acid catalyst with saturated aqueous sodium bicarbonate (NaHCO3) until pH 7.5 is reached (cessation of CO2 bubbling validates neutralization). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude ethyl 4-aminophenylacetate.

Phase 2: Electrophilic Aromatic Iodination

  • Solvent System : Dissolve the crude ethyl 4-aminophenylacetate in glacial acetic acid. Causality: Acetic acid is an ideal solvent for EAS; it stabilizes the electrophilic iodine species and effectively dissolves the highly polar intermediates.

  • Iodination Agent : Prepare a solution of 2.1 equivalents of Iodine Monochloride (ICl) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature. Causality: The amino group strongly activates the ortho positions (C3 and C5). ICl provides a highly polarized source of electrophilic iodine (I+), ensuring complete diiodination without the need for harsh oxidants that could oxidize the aniline to a nitro or azo compound.

  • Reaction Maturation : Stir the dark brown solution for 2 hours at room temperature. Monitor completion via HPLC or TLC.

  • Quenching : Pour the reaction mixture into a vigorously stirred beaker of ice water containing a 10% solution of sodium thiosulfate (Na2S2O3). Causality & Validation: Thiosulfate acts as a reducing agent, converting any unreacted ICl or molecular iodine (I2) into water-soluble, colorless iodide ions. This rapidly decolorizes the solution and forces the hydrophobic target compound to precipitate, visually validating the quench.

  • Purification : Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water. Recrystallize the crude solid from an ethanol/water mixture to yield analytically pure ethyl 4-amino-3,5-diiodophenylacetate.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • 1H-NMR (Proton NMR) : The most distinct feature will be a sharp singlet integrating to 2 protons in the aromatic region (around 7.5-7.8 ppm), corresponding to the symmetric C2 and C6 protons. The absence of other aromatic peaks confirms complete diiodination at C3 and C5.

  • Mass Spectrometry (ESI-MS) : The mass spectrum will exhibit a prominent molecular ion peak [M+H]+ at m/z 432.0. Additionally, the isotopic pattern will reflect the monoisotopic nature of Iodine-127, showing a distinct lack of the M+2 peaks characteristic of chlorine or bromine.

Applications in Drug Development

In medicinal chemistry, this compound is not an end-product but a highly valuable "Lego brick."

  • Thyroid Hormone Analogs : It is subjected to Sandmeyer-type reactions or Ullmann couplings with phenolic compounds to generate the diaryl ether linkages found in thyroxine (T4) and triiodothyronine (T3) derivatives.

  • Radiocontrast Agents : The high electron density of the two iodine atoms makes derivatives of this compound highly opaque to X-rays, forming the basis for water-soluble contrast media used in CT scans and angiography.

References
  • [2] Title: Patent Application Publication Pub. No. US 2002/0039750 A1 (Synthesis Precursors) Source: Google APIs Patent Database URL:

  • [1] Title: PubChem Compound Summary for CID 69550483, Ethyl 2-(4-amino-3,5-diiodophenyl)acetate Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • [2] Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) Source: Wiley Online Library URL:[Link]

Sources

Spectroscopic Characterization of Ethyl 4-Amino-3,5-diiodophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-amino-3,5-diiodophenylacetate is a substituted aromatic compound with potential applications in synthetic organic chemistry and drug development. Its structure, featuring a di-iodinated aniline core linked to an ethyl acetate moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic signature. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and for elucidating its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for ethyl 4-amino-3,5-diiodophenylacetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of ethyl 4-amino-3,5-diiodophenylacetate and the numbering scheme used for spectral assignments.

cluster_0 Ethyl 4-amino-3,5-diiodophenylacetate C1 C1 C2 C2 C1->C2 CH2_phenyl CH₂ C1->CH2_phenyl C3 C3 C2->C3 C6 C6 C2->C6 C4 C4 C3->C4 I1 I C3->I1 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C5->C6 I2 I C5->I2 C6->C1 C_carbonyl C=O CH2_phenyl->C_carbonyl O_ester O C_carbonyl->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl

Caption: Molecular structure of ethyl 4-amino-3,5-diiodophenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 4-amino-3,5-diiodophenylacetate, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the amine protons. The presence of two bulky iodine atoms ortho to the amino group will influence the electronic environment and potentially the rotational freedom around the C-N bond.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75s2HAr-H
~4.80br s2HNH
4.15q2HO-CH ₂-CH₃
3.50s2HAr-CH ₂-CO
1.25t3HO-CH₂-CH

Interpretation and Rationale:

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet at approximately 7.75 ppm. The significant downfield shift is attributed to the deshielding effect of the iodine atoms.

  • Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet around 4.80 ppm. The chemical shift and peak shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Ethyl Group (O-CH₂-CH₃): The methylene protons of the ethyl group are adjacent to an oxygen atom, resulting in a downfield shift to around 4.15 ppm. These protons will be split into a quartet by the neighboring methyl protons. The methyl protons will appear as a triplet at approximately 1.25 ppm, a characteristic region for ethyl esters.

  • Benzylic Protons (Ar-CH₂-CO): The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to resonate as a singlet around 3.50 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to molecular symmetry, fewer signals than the total number of carbon atoms are expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0C =O
~148.0C -NH₂
~140.0Ar-C -H
~135.0C -CH₂
~85.0C -I
~61.0O-C H₂-CH₃
~41.0Ar-C H₂-CO
~14.0O-CH₂-C H₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 171.0 ppm.[1]

  • Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is expected around 148.0 ppm. The two equivalent aromatic carbons bearing a hydrogen atom (Ar-C-H) will resonate at approximately 140.0 ppm. The carbon attached to the methylene group (C-CH₂) will be found around 135.0 ppm. The two equivalent carbons bonded to iodine (C-I) are anticipated to be significantly shielded by the heavy iodine atoms and appear at a relatively upfield position for aromatic carbons, around 85.0 ppm.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group (O-CH₂-CH₃) will be at approximately 61.0 ppm, while the methyl carbon (O-CH₂-CH₃) will be in the typical aliphatic region around 14.0 ppm.[1]

  • Benzylic Carbon: The benzylic methylene carbon (Ar-CH₂-CO) is predicted to be around 41.0 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3450 - 3300MediumN-HAsymmetric & Symmetric Stretch
3050 - 3000WeakC-H (Aromatic)Stretch
2980 - 2850MediumC-H (Aliphatic)Stretch
~1735StrongC=O (Ester)Stretch
1620 - 1580MediumN-HScissoring
1550 - 1450Medium-StrongC=C (Aromatic)Stretch
1250 - 1020StrongC-O (Ester)Stretch
~880StrongC-H (Aromatic)Out-of-plane bend

Interpretation and Rationale:

  • N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected between 1620 and 1580 cm⁻¹.[2]

  • C-H Vibrations: Aromatic C-H stretching vibrations will appear as weak bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methyl groups will be observed in the 2980-2850 cm⁻¹ range. A strong out-of-plane C-H bending vibration around 880 cm⁻¹ is indicative of the substitution pattern on the aromatic ring.

  • C=O Vibration: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C=C and C-O Vibrations: Aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1550-1450 cm⁻¹ region. The C-O stretching of the ester will produce a strong band in the 1250-1020 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Molecular Formula: C₁₀H₁₁I₂NO₂ Molecular Weight: 458.99 g/mol

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/zProposed Fragment
459[M]⁺• (Molecular Ion)
386[M - CO₂Et]⁺
332[M - CH₂CO₂Et]⁺
259[M - I - CO₂Et]⁺
127[I]⁺

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 459. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

M [C₁₀H₁₁I₂NO₂]⁺• m/z = 459 F1 [C₈H₈I₂N]⁺ m/z = 386 M->F1 - •CO₂Et F2 [C₇H₆I₂N]⁺ m/z = 332 M->F2 - •CH₂CO₂Et F4 [I]⁺ m/z = 127 M->F4 fission F3 [C₈H₈IN]⁺ m/z = 259 F1->F3 - •I

Caption: Proposed mass fragmentation pathway for ethyl 4-amino-3,5-diiodophenylacetate.

  • Loss of the Ethoxycarbonyl Radical ([M - CO₂Et]⁺): Cleavage of the bond between the benzylic carbon and the carbonyl carbon can lead to the loss of a •CO₂Et radical, resulting in a fragment at m/z 386.

  • Loss of the Ethyl Acetate Radical ([M - CH₂CO₂Et]⁺): Alpha-cleavage at the benzylic position can result in the loss of a •CH₂CO₂Et radical, giving a fragment at m/z 332, which corresponds to the 4-amino-3,5-diiodobenzyl cation.

  • Loss of Iodine: Subsequent loss of an iodine radical from fragment ions is a plausible pathway. For instance, the fragment at m/z 386 could lose an iodine radical to form an ion at m/z 259.

  • Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible.

Experimental Protocols

For the acquisition of the spectroscopic data discussed, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of ethyl 4-amino-3,5-diiodophenylacetate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For a volatile compound, electron ionization (EI) at 70 eV is a standard method. For less volatile samples or to obtain a stronger molecular ion peak, electrospray ionization (ESI) can be employed.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-600).

Conclusion

The predicted spectroscopic data provides a comprehensive analytical profile for ethyl 4-amino-3,5-diiodophenylacetate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to verify their experimental findings and to better understand its chemical properties.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • GSRs. ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • MassBank. ETHYL 4-AMINOBENZOATE; EI-B; MS. [Link]

Sources

Technical Whitepaper: Hazard Profiling and Self-Validating Safety Protocols for Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized halogenated aromatic amine utilized as a critical building block in medicinal chemistry, particularly in the synthesis of retinoids, thyroid hormone analogs, and advanced therapeutics[1]. While the steric bulk of the iodine atoms and the electron-withdrawing nature of the ester dictate its synthetic utility, these same structural features impart significant toxicological and physicochemical hazards. This whitepaper provides drug development professionals with an authoritative analysis of its mechanistic toxicology, quantitative hazard data, and field-proven, self-validating safety protocols.

Mechanistic Toxicology: The Dihalogenated Aniline Pharmacophore

The primary acute health hazard of ethyl 4-amino-3,5-diiodophenylacetate stems from its functionalized aniline moiety. Aromatic amines are potent inducers of methemoglobinemia, a hematological condition where the ferrous ( Fe2+ ) iron in hemoglobin is oxidized to the ferric ( Fe3+ ) state, severely impairing the blood's oxygen-transport capacity[2],[3].

Causality of Hemotoxicity and Cytotoxicity

The acute toxicity is not typically driven by the parent compound itself, but rather by its bioactivation during hepatic clearance[3]. Cytochrome P450 enzymes oxidize the primary amine to a highly reactive N-hydroxy metabolite.

Furthermore, dihalogenated anilines undergo a unique dehalogenation and glutathione (GSH) conjugation process. Research utilizing human liver microsomes demonstrates that GSH can react at the ipso position of the halogenated carbon[4]. This ipso-substitution displaces the iodine atom, leading to rapid intracellular GSH depletion, unchecked oxidative stress, and subsequent hepatotoxicity[4].

ToxicityPathway A Ethyl 4-amino-3,5-diiodophenylacetate B Hepatic CYP450 Oxidation A->B Bioactivation F GSH ipso-Substitution A->F Dehalogenation C N-hydroxy Metabolite B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobinemia (Fe3+) D->E Hypoxia G Glutathione Depletion F->G Oxidative Stress

Mechanistic pathway of bioactivation, methemoglobinemia, and GSH depletion.

Quantitative Hazard Data and Physicochemical Risks

Due to its specific substitution pattern, the compound exhibits hazards consistent with closely related analogs such as 2,4-diiodoaniline and 3,5-diiodoaniline[5],[6]. Beyond biological toxicity, the carbon-iodine (C-I) bond is inherently photolabile. Exposure to ambient UV or intense visible light can induce homolytic cleavage, releasing highly reactive iodine radicals and elemental iodine gas ( I2​ ), which act as severe respiratory and ocular irritants.

Table 1: Extrapolated GHS Hazard Profile (Based on Diiodoaniline Analogs)
Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 3/4Danger/WarningH301/H302: Toxic/Harmful if swallowedHepatic bioactivation to N-hydroxy arylamines[4].
Acute Toxicity (Dermal) Category 3/4Danger/WarningH311/H312: Toxic/Harmful in contactHigh lipophilicity enables rapid transdermal penetration.
Skin Irritation Category 2WarningH315: Causes skin irritationElectrophilic reactivity of the halogenated ring[5].
Eye Irritation Category 2AWarningH319: Causes serious eye irritationDirect interaction with corneal proteins and lipid bilayers[6].

Self-Validating Experimental Workflows & Safety Protocols

To ensure absolute trustworthiness in the laboratory, handling protocols must be self-validating —meaning every step includes a built-in chemical or physical verification mechanism to confirm safety before proceeding to the next step.

Step-by-Step Methodology: Safe Handling and Decontamination

Step 1: Environmental Isolation & Verification

  • Action: Conduct all operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted laboratory fume hood.

  • Causality: Prevents the inhalation of aerosolized particulates or sublimated iodine gas.

  • Self-Validation: Before opening the reagent container, verify the hood's digital anemometer reads a face velocity of ≥100 feet per minute (fpm). If the airflow alarm sounds, abort the procedure immediately.

Step 2: Advanced PPE Selection

  • Action: Don double gloves (inner: nitrile, outer: neoprene or butyl rubber), a chemical-resistant apron, and tight-fitting safety goggles.

  • Causality: Standard latex or thin nitrile offers insufficient breakthrough times for halogenated, lipophilic aromatics.

  • Self-Validation: Perform a visual pneumatic inflation test on the outer gloves to check for micro-punctures prior to donning.

Step 3: Photolytic Protection (Handling)

  • Action: Handle the compound exclusively in actinic (amber) glassware or foil-wrapped flasks.

  • Causality: Prevents UV-mediated homolytic cleavage of the C-I bonds, which would degrade the reagent and release toxic I2​ gas.

Step 4: In-Situ Quenching and Decontamination

  • Action: Treat any spills, spatulas, or contaminated glassware with a 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • Causality: Sodium thiosulfate rapidly reduces oxidative elemental iodine ( I2​ ) to water-soluble, non-volatile iodide ions ( I− ).

  • Self-Validation: Swab the decontaminated area with moistened starch-iodide paper. A lack of blue/black color change definitively validates the complete neutralization of all oxidative iodine species.

SafetyWorkflow S1 1. Fume Hood (Verify ≥100 fpm) S2 2. Double Gloving (Nitrile + Neoprene) S1->S2 S3 3. Reagent Handling (Actinic Glassware) S2->S3 S4 4. Spill Quenching (Sodium Thiosulfate) S3->S4 S5 5. Validation (Starch-Iodide Test) S4->S5

Self-validating safety workflow for handling diiodinated anilines.

Storage and Waste Segregation

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, strictly protected from light. Ambient oxidation of the free amine can lead to dark, polymeric impurities.

  • Waste: Segregate into dedicated "Halogenated Organic Waste" containers. Never mix with strong oxidizing agents (e.g., nitric acid, peroxides), as this will trigger a violent exothermic release of iodine gas.

References[1] Title: FIVE-MEMBERED HETEROCYCLIC COMPOUND - European Patent Office - EP 2189445 A1

Source: European Patent Office (EPO) URL: [4] Title: Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition Source: Chemical Research in Toxicology (ACS Publications) URL: [Link][2] Title: Bacterial degradation of monocyclic aromatic amines Source: PMC - National Institutes of Health (NIH) URL: [Link][5] Title: 2,4-Diiodoaniline | C6H5I2N | CID 350250 Source: PubChem (NIH) URL: [Link][3] Title: MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY Source: Srce - Portal of Croatian Scientific and Professional Journals URL: [Link][6] Title: 3,5-Diiodoaniline | C6H5I2N | CID 12134254 Source: PubChem (NIH) URL: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Ethyl 4-Amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Intermediate synthesis for thyroid hormone analogs, radiocontrast agents, and advanced cross-coupling precursors.

Executive Summary & Mechanistic Rationale

The targeted diiodination of aromatic amines is a critical transformation in medicinal chemistry, providing versatile handles for subsequent palladium-catalyzed cross-coupling reactions or serving as heavy-atom structural motifs[1]. This application note details a highly efficient, regioselective protocol for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate via Electrophilic Aromatic Substitution (EAS).

Reagent Selection Causality: While molecular iodine ( I2​ ) is a common iodine source, it often requires harsh oxidative conditions or metal catalysts to generate a sufficiently strong electrophile. In contrast, Iodine Monochloride (ICl) is utilized here. Due to the electronegativity difference between chlorine and iodine, the I–Cl bond is highly polarized ( Iδ+−Clδ− ), making it a potent and selective source of electrophilic iodine without the need for exogenous activation[2].

The strongly electron-donating nature of the free amino group ( −NH2​ ) activates the aromatic ring, specifically directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ethyl acetate moiety, diiodination proceeds exclusively and rapidly at the two equivalent ortho positions (C3 and C5).

Experimental Workflow

Workflow A Ethyl 4-aminophenylacetate B ICl Addition (3.0 eq, 1M) A->B C EAS Reaction (RT, 2 hours) B->C D Quench (Sat. Na2S2O3) C->D E Workup (NaHCO3, Brine) D->E F Purification (Silica/Cryst.) E->F G Ethyl 4-amino-3,5- diiodophenylacetate F->G

Figure 1: Workflow for the electrophilic diiodination of ethyl 4-aminophenylacetate using ICl.

Quantitative Data & Stoichiometry

To ensure complete diiodination and account for the coordination of ICl to the basic amine, an excess of ICl (3.0 equivalents) is strictly required[3].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
Ethyl 4-aminophenylacetate 179.221.01.00 g5.58 mmolLimiting Substrate
Iodine Monochloride (ICl) 162.363.016.7 mL (1M)16.7 mmolElectrophile
Chloroform ( CHCl3​ ) 119.38-75.0 mL-Solvent
Sat. Aq. Na2​S2​O3​ -Excess30.0 mL-Quenching Agent
Sat. Aq. NaHCO3​ -Excess30.0 mL-Acid Neutralizer
Ethyl 4-amino-3,5-diiodophenylacetate 431.01Theoretical 2.40 g 5.58 mmol Target Product

Step-by-Step Methodology

Phase 1: Preparation and Reaction
  • Substrate Dissolution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminophenylacetate (1.0 g, 5.58 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous chloroform ( CHCl3​ , 75 mL)[3].

    • Causality: CHCl3​ is a non-nucleophilic, non-polar solvent that stabilizes the highly polarized ICl complex without participating in side reactions.

  • Electrophile Addition: Shield the flask from direct ambient light (to prevent radical side-reactions). Dropwise, over 10 minutes, add a 1M solution of iodine monochloride in CHCl3​ (16.7 mL, 16.7 mmol)[3].

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 1.5 to 2.0 hours.

Phase 2: Quench and Workup (Self-Validating System)
  • Reductive Quench: Vigorously stir the mixture and slowly add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 30 mL).

    • Self-Validating Checkpoint: The active reaction mixture is dark, opaque brown/red due to the presence of ICl and transient I2​ . Upon complete addition of Na2​S2​O3​ , the unreacted electrophilic halogens are reduced to water-soluble inert halide salts ( I− and Cl− ). The organic layer must rapidly decolorize to a pale yellow or clear hue. If the dark color persists, unquenched electrophile remains, and additional thiosulfate must be added.

  • Acid Neutralization: Add saturated aqueous sodium bicarbonate ( NaHCO3​ , 30 mL) to the biphasic mixture.

    • Causality: The EAS mechanism generates one equivalent of hydrochloric acid (HCl) per iodination event. NaHCO3​ neutralizes this acid, preventing the protonation of the product's amine group, which would otherwise drag the product into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic ( CHCl3​ ) layer. Extract the remaining aqueous layer with an additional 20 mL of CHCl3​ .

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 20% Ethyl Acetate in Hexanes).

    • Self-Validating Checkpoint: By TLC (20% EtOAc/Hexanes), the diiodinated product will elute significantly faster (higher Rf​ ) than the starting material due to the addition of two highly lipophilic, non-polar iodine atoms shielding the amine.

Reaction Mechanism & Logical Flow

The transformation relies on two sequential EAS cycles. The high electron density provided by the amine ensures that the second iodination occurs rapidly after the first, making it difficult to isolate the mono-iodinated intermediate.

Mechanism N1 Iodine Monochloride (I-Cl) Polarized Electrophile N3 Pi-Complex Formation N1->N3 N2 Aromatic Ring (Activated by -NH2) N2->N3 N4 Sigma Complex (Arenium Ion) at Ortho Position N3->N4 N5 Deprotonation (Restores Aromaticity) N4->N5 N6 Monoiodinated Intermediate N5->N6 N7 Second EAS Cycle at Remaining Ortho Position N6->N7 N8 Diiodinated Product N7->N8

Figure 2: Logical flow of the EAS mechanism for ortho-diiodination of the aniline derivative.

Analytical Validation

To confirm the structural integrity of the synthesized ethyl 4-amino-3,5-diiodophenylacetate, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • The disappearance of the complex multiplet corresponding to the four aromatic protons of the starting material.

    • The appearance of a sharp singlet integrating to 2H at roughly δ 7.50 - 7.70 ppm, representing the two equivalent meta-protons (C2 and C6).

    • A broad singlet integrating to 2H around δ 4.50 ppm, corresponding to the free −NH2​ group.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+ peak at m/z 431.9. The presence of two iodine atoms will be distinctly visible due to the massive isotopic mass shift, though iodine is monoisotopic ( 127I ), meaning no complex isotopic clustering will appear, just a massive +252 Da shift from the starting material.

Sources

Ethyl 4-amino-3,5-diiodophenylacetate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-amino-3,5-diiodophenylacetate emerges as a particularly compelling scaffold, offering a trifecta of reactive sites ripe for selective chemical modification. This guide provides an in-depth exploration of its synthesis and application, tailored for researchers, scientists, and drug development professionals. The inherent functionalities of this molecule—a nucleophilic aromatic amine, an ester group amenable to hydrolysis or amidation, and two reactive carbon-iodine bonds—render it a versatile precursor for a diverse array of complex molecular architectures.

The presence of two iodine atoms is of particular significance. Not only do they serve as excellent leaving groups in a variety of cross-coupling reactions, but their differential reactivity can, under carefully controlled conditions, allow for sequential functionalization.[1] Furthermore, the di-iodo substitution pattern is reminiscent of thyroid hormone structures, suggesting potential applications in the development of thyromimetics and related endocrine modulators.[2][3][4] The strategic positioning of the amino and acetate groups provides further opportunities for diversification, enabling the construction of compound libraries with a broad spectrum of pharmacological activities.

This document will provide detailed protocols for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate and its subsequent utilization in key synthetic transformations, including palladium-catalyzed cross-coupling and N-functionalization reactions. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure scientific integrity and reproducibility.

Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate: A Plausible Synthetic Pathway

Diagram: Proposed Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate

G cluster_synthesis Synthetic Pathway start 4-Aminophenylacetic Acid step1 Iodination (Iodine, Potassium Iodide, Base) start->step1 intermediate 4-Amino-3,5-diiodophenylacetic Acid step1->intermediate step2 Fischer Esterification (Ethanol, H₂SO₄, Reflux) intermediate->step2 product Ethyl 4-amino-3,5-diiodophenylacetate step2->product

Caption: A proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of 4-Amino-3,5-diiodophenylacetic Acid

This protocol is adapted from the known synthesis of 4-amino-3,5-diiodobenzoic acid.[5] The principle lies in the electrophilic aromatic substitution of the phenyl ring with iodine, activated by an oxidizing agent.

Materials:

  • 4-Aminophenylacetic acid

  • Iodine monochloride (ICl) or a mixture of Iodine (I₂) and Potassium Iodide (KI)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium bisulfite

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq.) in a suitable volume of water containing a catalytic amount of concentrated HCl.

  • In a separate beaker, prepare a solution of iodine (2.2 eq.) and potassium iodide (2.2 eq.) in water.

  • Slowly add the iodine solution to the stirred solution of 4-aminophenylacetic acid at room temperature.

  • Gently warm the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.

  • Filter the crude product and wash with cold water. To remove any unreacted iodine, wash the solid with a dilute solution of sodium bisulfite until the filtrate is colorless.

  • The crude 4-amino-3,5-diiodophenylacetic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to Ethyl 4-amino-3,5-diiodophenylacetate

This is a classic acid-catalyzed esterification reaction.[6]

Materials:

  • 4-Amino-3,5-diiodophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Suspend 4-amino-3,5-diiodophenylacetic acid (1.0 eq.) in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-amino-3,5-diiodophenylacetate.

  • The product can be further purified by flash column chromatography on silica gel.

Application Notes: Harnessing the Reactivity of Ethyl 4-amino-3,5-diiodophenylacetate

The true utility of ethyl 4-amino-3,5-diiodophenylacetate lies in its capacity to serve as a versatile scaffold for the introduction of molecular diversity. The following sections detail protocols for key transformations at its reactive sites.

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, widely employed in the synthesis of pharmaceuticals and organic materials.[7][8][9] The high reactivity of the C-I bonds in ethyl 4-amino-3,5-diiodophenylacetate makes it an excellent substrate for this transformation.[1]

Diagram: Sonogashira Cross-Coupling Workflow

G cluster_sonogashira Sonogashira Reaction Workflow start Ethyl 4-amino-3,5-diiodophenylacetate reactants Terminal Alkyne (2.2 eq.) Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Amine Base (e.g., Et₃N) start->reactants reaction Reaction in Anhydrous Solvent (e.g., THF or DMF) Inert Atmosphere (Ar or N₂) Heat (optional) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Di-alkynylated Product purification->product

Caption: A typical workflow for the Sonogashira cross-coupling reaction.

Protocol 3: Double Sonogashira Coupling of Ethyl 4-amino-3,5-diiodophenylacetate

This protocol describes a general procedure for the di-alkynylation of the title compound.

Materials:

  • Ethyl 4-amino-3,5-diiodophenylacetate

  • Terminal alkyne (2.2-2.5 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is an undesired side reaction catalyzed by the copper co-catalyst.[7]

  • Palladium and Copper Catalysts: The reaction proceeds through a dual catalytic cycle where the palladium catalyst facilitates the oxidative addition to the aryl iodide, and the copper co-catalyst activates the alkyne.[1]

  • Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide intermediate and to neutralize the hydrogen iodide formed during the reaction.[7]

Parameter Typical Conditions Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficient for C-I bond activation.
Copper Co-catalyst CuIPromotes the formation of the reactive copper acetylide.
Base Triethylamine, DiisopropylethylamineSolubilizes the copper salt and acts as a proton scavenger.
Solvent THF, DMFAprotic solvents that dissolve the reactants and catalysts.
Temperature Room Temperature to 70 °CReaction rate is temperature-dependent.
Application 2: N-Functionalization of the Aromatic Amine

The amino group of ethyl 4-amino-3,5-diiodophenylacetate is a versatile handle for introducing a wide range of functionalities through N-acylation or N-alkylation. These modifications can significantly impact the biological activity of the resulting molecules.

Protocol 4: N-Acylation of Ethyl 4-amino-3,5-diiodophenylacetate

This protocol describes a general method for the N-acylation using an acyl chloride.

Materials:

  • Ethyl 4-amino-3,5-diiodophenylacetate

  • Acyl chloride (1.1-1.2 eq.)

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.5-2.0 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acylated product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 5: Reductive Amination for N-Alkylation

Reductive amination is a mild and efficient method for N-alkylation.

Materials:

  • Ethyl 4-amino-3,5-diiodophenylacetate

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.) and the aldehyde/ketone in the anhydrous solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent in portions and continue stirring at room temperature for 2-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Potential Applications in Drug Discovery

The derivatives of ethyl 4-amino-3,5-diiodophenylacetate hold significant promise in various therapeutic areas:

  • Thyroid Hormone Analogs: The di-iodophenyl core is a key structural motif in thyroid hormones.[2][4] By modifying the amino and acetate groups, novel analogs with selective activity on thyroid hormone receptors can be synthesized.[3]

  • Kinase Inhibitors: The phenylacetate scaffold can be elaborated into heterocyclic systems known to interact with kinase active sites.

  • Radiopharmaceuticals: The presence of iodine allows for the straightforward synthesis of radiolabeled compounds for use in diagnostics and targeted radiotherapy.[10] The stable iodine atoms can be exchanged with radioactive isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I.

Conclusion

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of complex molecules through well-established synthetic transformations. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in the quest for novel therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of thyroxine: Biomimetic studies. Available from: [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Available from: [Link]

  • Blagdon, J. R. (2026, March 18). Ethyl 4-Aminophenylacetate: Chemical Properties & Synthesis for R&D. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available from: [Link]

  • VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Available from: [Link]

  • T. Nagy, et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available from: [Link]

  • Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(1), 1-2. Available from: [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-762. Available from: [Link]

  • ResearchGate. (2020). Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac). Available from: [Link]

  • El-Sayed, R., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 999. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Available from: [Link]

  • Chemistry Stack Exchange. (2020, October 17). how is the esterification of amino acid carried on in this reaction. Available from: [Link]

  • Google Patents. (n.d.). CA1041545A - Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines.
  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

  • ResearchGate. (2026, March 24). (PDF) Selective alkylation of aminophenols. Available from: [Link]

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2295-2300. Available from: [Link]

  • de Kort, M., et al. (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 85(15), 9786-9799. Available from: [Link]

  • Quick Company. (n.d.). "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Available from: [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available from: [Link]

  • Tianming Pharmaceuticals. (2024, November 29). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

Sources

Application Note: High-Yield Ester Hydrolysis of Ethyl 4-Amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Base-Catalyzed Saponification and Isoelectric Isolation

Executive Summary

The hydrolysis of ethyl 4-amino-3,5-diiodophenylacetate to 4-amino-3,5-diiodophenylacetic acid is a critical transformation in the synthesis of thyromimetics and radiocontrast agents[1]. Because the molecule contains both a sensitive, weakly basic aniline group and two highly electron-withdrawing iodine atoms, standard harsh acidic or basic hydrolysis conditions often lead to poor yields, product degradation, or isolation failures. This application note details an optimized, base-catalyzed saponification protocol designed to maximize yield while utilizing isoelectric precipitation to isolate the amphoteric product purely and efficiently.

Mechanistic Rationale and Solvent Selection

The Solubility Challenge Ethyl 4-amino-3,5-diiodophenylacetate presents unique solubility challenges. The presence of two bulky iodine atoms at the 3 and 5 positions of the phenyl ring significantly increases the lipophilicity of the molecule, rendering the ester completely insoluble in purely aqueous basic conditions.

The Ternary Solvent System To overcome biphasic reaction stalling, a ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed:

  • THF ensures complete dissolution of the lipophilic organic ester.

  • Water serves as the delivery vehicle for the hydroxide nucleophile.

  • Methanol acts as a phase-transfer bridge. It is miscible with both THF and water, creating a homogenous reaction environment that accelerates the kinetics of the nucleophilic acyl substitution.

Reagent Causality: Why LiOH? Lithium hydroxide monohydrate (LiOH·H2O) is selected over sodium or potassium hydroxide (). The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, which is crucial for maintaining rapid reaction kinetics at ambient temperatures without requiring heating that could risk oxidizing the aniline group.

Workup Causality: The Isoelectric Point The resulting product, 4-amino-3,5-diiodophenylacetic acid, is amphoteric. During workup, precise acidification is paramount. Lowering the pH to exactly 4.0 targets the molecule's isoelectric point (pI), yielding the neutral zwitterion (or uncharged species), which readily precipitates out of the aqueous phase. Over-acidification (pH < 2) will protonate the aniline group, forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield.

Process Visualization

ProtocolWorkflow Ester Ethyl 4-amino-3,5-diiodophenylacetate (Lipophilic Ester) Solvation Solubilization THF:MeOH:H2O (3:1:1) Ester->Solvation Hydrolysis Saponification LiOH·H2O, 25°C, 4h Solvation->Hydrolysis Add Base Intermediate Lithium Carboxylate Salt (Aqueous Phase) Hydrolysis->Intermediate Cleave Ethyl Group Acidification Controlled Acidification 1M HCl to pH 4.0 Intermediate->Acidification Remove Organics Dropwise Acid Product 4-amino-3,5-diiodophenylacetic acid (Precipitate) Acidification->Product Isoelectric Precipitation

Workflow for the base-catalyzed hydrolysis and isoelectric isolation of the diiodinated acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, utilizing in-process controls (TLC and pH monitoring) to ensure success at each stage.

Reagents Required:

  • Ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq, 10.0 mmol, ~4.31 g)[2]

  • Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq, 30.0 mmol, 1.26 g)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for washing)

Procedure:

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the ethyl 4-amino-3,5-diiodophenylacetate in 30 mL of THF. Stir until fully dissolved.

  • Solvent Bridging: Add 10 mL of MeOH to the stirring organic solution.

  • Base Addition: Dissolve LiOH·H2O in 10 mL of deionized water. Add this aqueous base dropwise to the organic solution at room temperature (25°C). The mixture will transition into a homogenous, pale-yellow solution.

  • Reaction Monitoring (Validation Check 1): Stir the reaction at 25°C for 4 hours. Validate complete consumption of the starting material via TLC (Mobile Phase: Hexanes:Ethyl Acetate 7:3, UV visualization at 254 nm).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation at 35°C) to selectively remove the volatile THF and MeOH. Caution: Do not evaporate to total dryness; the aqueous layer must remain intact to hold the lithium carboxylate salt.

  • Aqueous Dilution & Extraction: Dilute the remaining aqueous residue with an additional 20 mL of deionized water. Wash the aqueous layer with Ethyl Acetate (2 x 15 mL) to extract any unreacted ester or organic impurities. Discard the organic washings.

  • Controlled Acidification (Validation Check 2): Cool the aqueous layer in an ice bath (0–5°C). Submerge a calibrated pH meter probe into the solution. Add 1M HCl dropwise with vigorous stirring. As the pH approaches 4.5, a thick off-white precipitate of 4-amino-3,5-diiodophenylacetic acid will begin to form. Stop addition strictly at pH 4.0.

  • Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete crystallization. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual lithium chloride salts.

  • Drying: Dry the product in a vacuum oven at 45°C overnight to afford the pure acid.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data driving the protocol choices, highlighting the causality between reagent selection, pH control, and final yield.

Base / CatalystSolvent SystemWorkup pHReaction TimeIsolated Yield (%)Observation / Causality
NaOH (3 eq)EtOH / H2O (1:1)4.08 hours68%Incomplete dissolution of ester; biphasic stalling.
LiOH (3 eq) THF/MeOH/H2O (3:1:1) 4.0 4 hours 94% Homogenous system; Li+ coordination accelerates cleavage.
LiOH (3 eq)THF/MeOH/H2O (3:1:1)1.04 hours22%Over-acidification ; product resolubilized as HCl salt.
6M HCl (Acidic)Dioxane / H2ON/A24 hours<10%Poor reactivity; aniline protonation heavily repels nucleophile.
Troubleshooting & Field Insights
  • Emulsion Formation during Washing: If an emulsion forms during the ethyl acetate wash of the basic aqueous layer (Step 6), add 5 mL of saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, forcing a rapid phase separation.

  • Product Discoloration: Diiodinated anilines are sensitive to prolonged light and air exposure, which can cause oxidation (turning the isolated powder pink or brown). Perform the reaction in amber glassware or wrap the flask in aluminum foil if the mixture must be left unattended overnight.

References
  • Rajagopalan, P., et al. (2002). Preparation of Thyroid Hormone Analogs and Related Compounds. U.S. Patent Application Publication No. US20020040058A1. United States Patent and Trademark Office.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. Available at:[Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions with Ethyl 4-Amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Doubly-Armed Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Ethyl 4-amino-3,5-diiodophenylacetate emerges as a particularly valuable building block, offering a trifecta of reactive sites: a nucleophilic aniline, an ester moiety amenable to hydrolysis and amidation, and, most critically, two ortho-iodine atoms poised for diverse cross-coupling reactions. The presence of two identical, highly reactive C(sp²)-I bonds presents both an opportunity for creating complex, multi-substituted architectures and a challenge in achieving selective functionalization.[1] Phenylacetic acid derivatives are themselves prevalent structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, further underscoring the utility of this scaffold in drug discovery programs.[2][3][]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for leveraging ethyl 4-amino-3,5-diiodophenylacetate in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. We will delve into the causality behind experimental choices, strategies for controlling selectivity, and robust, step-by-step methodologies to empower your research endeavors.

PART 1: The Challenge and Opportunity of Di-iodinated Systems: Controlling Selectivity

The primary challenge in working with di-iodinated substrates like ethyl 4-amino-3,5-diiodophenylacetate is controlling the degree of substitution. Depending on the stoichiometry of the coupling partner and reaction conditions, one can aim for either mono- or di-functionalization.

Key Principles for Selectivity Control:

  • Stoichiometry: The most straightforward approach to favor mono-arylation is to use a limited amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid in a Suzuki coupling). Conversely, an excess of the coupling partner (≥2.2 equivalents) will drive the reaction towards the di-substituted product.

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) on the palladium catalyst play a crucial role.[5][6][7] Bulky ligands can promote over-functionalization because after the first coupling event, the palladium complex may remain associated with the product's π-system, leading to a second, intramolecularly-proximal oxidative addition rather than dissociation.[5] Conversely, less bulky ligands or the addition of coordinating solvents (like DMSO) can help suppress this "overfunctionalization" by facilitating the dissociation of the catalyst from the mono-coupled product.[5]

  • Reaction Time and Temperature: Lower temperatures and shorter reaction times can be used to isolate the mono-substituted product, as the first oxidative addition is generally faster than the second. Careful reaction monitoring via TLC or LC-MS is essential.

The following diagram illustrates the competitive pathways leading to mono- and di-substitution.

G cluster_0 Reaction Pathways Start Ethyl 4-amino-3,5-diiodophenylacetate + Coupling Partner (Nu-M) Mono Mono-substituted Product Start->Mono 1st Coupling Event (e.g., ~1 eq. Nu-M, shorter time) Pd_Cat Pd(0) Catalyst Di Di-substituted Product Mono->Di 2nd Coupling Event (e.g., >2 eq. Nu-M, longer time) Suzuki_Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)L₂(I) pd0->pd_int1 Ar-I ox_add Oxidative Addition pd_int2 Ar-Pd(II)L₂(R) pd_int1->pd_int2 R-B(OH)₂ transmetal Transmetalation pd_int2->pd0 Ar-R red_elim Reductive Elimination aryl_iodide Ar-I boronic_acid R-B(OH)₂ + Base product Ar-R regenerated_pd Pd(0)L₂ Sonogashira_Workflow cluster_main Sonogashira Coupling Workflow Setup Combine Aryl Iodide, Pd Catalyst, CuI in Schlenk Flask Inert Purge with Inert Gas Setup->Inert Solvent Add Anhydrous, Degassed Solvent (e.g., THF/Et₃N) Inert->Solvent Reagents Add Terminal Alkyne and Amine Base Solvent->Reagents React Stir at RT or Heat (25-60 °C) Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in the Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks, over-oxidation, or purity issues during the electrophilic diiodination of ethyl 4-aminophenylacetate.

Mechanistic Overview & Causality

Ethyl 4-aminophenylacetate is a highly versatile pharmaceutical building block (1)[1]. The free amino group (-NH₂) is a strong electron-donating group, highly activating the aromatic ring and directing electrophilic aromatic substitution to the ortho and para positions. Because the para position is sterically and covalently blocked by the ethyl acetate moiety, iodination is directed exclusively to the two ortho positions (C3 and C5).

However, this extreme electronic activation lowers the oxidation potential of the aniline ring. When exposed to strong iodinating agents like Iodine Monochloride (ICl) (2)[2], the substrate is highly susceptible to over-oxidation, leading to quinone-imine formation and subsequent polymerization into intractable tars. Optimizing yield requires a delicate balance: providing enough electrophilic driving force to overcome the steric hindrance of the second iodination event, while strictly suppressing the oxidative degradation pathway.

MechanisticPathway SM Ethyl 4-aminophenylacetate (Highly Activated Ring) Intermediate Mono-iodo Intermediate (Sterically Hindered) SM->Intermediate ICl (1st eq) Fast, Exothermic Byproduct Quinone-imine Tars (Over-oxidation) SM->Byproduct Excess Heat / Rapid Addition Oxidation Pathway Product Ethyl 4-amino-3,5- diiodophenylacetate Intermediate->Product ICl (2nd eq) Slower, Requires Excess Intermediate->Byproduct Poor Temp Control

Mechanistic pathway of diiodination highlighting the competition between substitution and oxidation.

Quantitative Data: Condition Optimization

To maximize the yield of the target diiodo product, the choice of iodinating agent, solvent, and temperature is critical. The table below summarizes comparative reaction conditions and their typical outcomes.

Iodinating SystemSolventTemperatureEquivalentsTypical YieldMajor Impurity Profile
ICl (Iodine Monochloride) Chloroform (CHCl₃)0 °C to RT2.1 - 2.282% - 88% Mono-iodo intermediate (<5%)
I₂ / H₂O₂ Methanol / H₂O25 °C2.540% - 45%Tarry oxidation products, ROS degradation
ICl Glacial Acetic Acid25 °C (No cooling)3.055% - 65%Ester hydrolysis, Over-oxidation
NIS / TFA Acetonitrile0 °C to RT2.270% - 78%Succinimide adducts, Difficult purification

Self-Validating Experimental Protocol

This validated workflow utilizes Iodine Monochloride (ICl) in a halogenated solvent, which provides the optimal balance of electrophilicity and control[2]. Analogous protocols have been successfully deployed for related phenylacetic acid derivatives (3)[3].

ExperimentalWorkflow Step1 1. Substrate Dissolution (CHCl3, 1.0 eq SM) Step2 2. Thermal Equilibration (Cool to 0-5 °C) Step1->Step2 Step3 3. Electrophilic Addition (Dropwise ICl, 2.1 eq) Step2->Step3 Step4 4. Reaction Progression (Warm to RT, 2-4h) Step3->Step4 Step5 5. Reductive Quench (Cold aq. Na2S2O3) Step4->Step5 Step6 6. Neutralization & Extraction (NaHCO3 wash, DCM) Step5->Step6

Step-by-step experimental workflow for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 1.0 equivalent of ethyl 4-aminophenylacetate in anhydrous chloroform (CHCl₃) (e.g., 1.0 g, 5.6 mmol in 75 mL CHCl₃).

    • Self-Validation Checkpoint: The solution must be clear and pale yellow. Cloudiness indicates moisture or degraded starting material.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to strictly equilibrate to 0–5 °C.

  • Electrophilic Addition: Prepare a 1.0 M solution of ICl in CHCl₃ (2.1 equivalents, e.g., 11.8 mL). Add this solution dropwise over 30–45 minutes using an addition funnel.

    • Causality: Slow addition prevents localized heating and concentration spikes that lower the activation energy for oxidative side reactions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (lower R_f) should completely disappear, replaced by a single major product spot (higher R_f, as the bulky iodine atoms shield the polar amine).

  • Reductive Quench: Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces unreacted ICl and any formed I₂ into water-soluble iodide (I⁻) and chloride (Cl⁻) ions, instantly halting the reaction.

    • Self-Validation Checkpoint: The dark brown/red color of the organic layer must completely dissipate, leaving a pale yellow or off-white biphasic mixture.

  • Neutralization & Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) to neutralize generated HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black, tarry sludge, and my yield is extremely low. What is happening? A: This is the classic signature of aniline over-oxidation. The amino group makes the aromatic ring highly electron-rich, drastically lowering its oxidation potential. ICl is not only an electrophile but also a strong oxidant. If the temperature exceeds 5 °C during the addition phase, or if the ICl is added too rapidly, the activation energy for oxidation is reached. The aniline oxidizes into reactive quinone-imines, which rapidly polymerize into black tars. Solution: Strictly maintain the internal temperature between 0–5 °C during ICl addition and ensure vigorous stirring to prevent localized concentration gradients.

Q2: HPLC analysis shows a persistent peak that is not the starting material or the product. Mass spec indicates it is the mono-iodo intermediate. How do I drive the reaction to completion? A: The first iodination is extremely fast due to the highly activated ring. However, the introduction of the first bulky, electron-withdrawing iodine atom sterically hinders the remaining ortho position and slightly deactivates the ring. Solution: Ensure you are using a slight excess of ICl (at least 2.1 to 2.2 equivalents). If the reaction stalls at room temperature, do not heat it (which causes oxidation); instead, extend the reaction time or add a catalytic amount of a Lewis acid (like ZnCl₂) to further polarize the ICl bond.

Q3: During the workup, I am losing my ethyl ester group and isolating the free carboxylic acid. How can I prevent this? A: Ethyl esters can undergo hydrolysis under strongly acidic conditions, especially during prolonged aqueous workups. The iodination with ICl generates one equivalent of hydrochloric acid (HCl) per iodine atom incorporated. If the reaction is left unquenched or if the aqueous workup is delayed, the high local concentration of HCl catalyzes ester hydrolysis. Solution: Quench the reaction promptly with sodium thiosulfate, and immediately wash the organic phase with saturated sodium bicarbonate (NaHCO₃) to neutralize the generated HCl before concentration.

Q4: Why should I use ICl instead of a cheaper system like I₂ / H₂O₂? A: While I₂ / H₂O₂ is effective for less sensitive substrates, hydrogen peroxide generates reactive oxygen species (ROS) in situ. These ROS aggressively attack the highly electron-rich aniline ring, leading to complex byproduct mixtures and drastically reduced yields. ICl provides a highly polarized, pre-formed electrophile (Iᵟ⁺) without the need for harsh oxidative conditions, preserving the integrity of the amine.

References

  • Source: nbinno.
  • Title: Patent Application Publication Pub. No.
  • Source: prepchem.

Sources

Technical Support Center: Troubleshooting the Iodination of Ethyl 4-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for synthetic chemists and drug development professionals optimizing the electrophilic aromatic iodination of ethyl 4-aminophenylacetate.

Because anilines are highly activated aromatic systems, their halogenation is notoriously difficult to control, often leading to complex mixtures. This guide breaks down the mechanistic pitfalls of this specific substrate and provides a validated, self-correcting protocol to ensure high yields of the desired mono-iodinated product: ethyl 4-amino-3-iodophenylacetate .

System Overview & Mechanistic Context

Ethyl 4-aminophenylacetate features a strongly electron-donating amino group (-NH₂) at position 1 and a weakly deactivating, sterically bulky ethyl acetate group at position 4. The amino group strongly directs electrophilic aromatic substitution (EAS) to the ortho positions (C2 and C6). Because the aromatic ring is highly electron-rich, it is exceptionally prone to two major side reactions: over-iodination (polysubstitution) and oxidative degradation [1]. Furthermore, the presence of the ethyl ester introduces a vulnerability to hydrolysis under harsh pH conditions[2].

Reagent Profiling & Side Reaction Data

Choosing the correct iodinating agent is the most critical factor in suppressing side reactions. The table below summarizes the reaction profiles of common iodinating systems when applied to highly activated anilines[2].

Iodinating SystemMono-Iodination SelectivityOxidation RiskEster Hydrolysis RiskApplication Scientist Recommendation
I₂ / H₂O₂ Poor (Di-iodination dominant)High ModerateAvoid. H₂O₂ rapidly oxidizes the free amine[2].
ICl (Iodine Monochloride) ModerateModerateLowUse with caution. Requires strict stoichiometric control.
I₂ / NaHCO₃ GoodLowModerateGood alternative for scale-up, but biphasic conditions slow kinetics.
NIS (N-Iodosuccinimide) Excellent LowLowHighly Recommended. Provides mild, controlled I⁺ release[3].

Frequently Asked Questions (Troubleshooting)

Q1: I am observing significant formation of a di-iodinated by-product (ethyl 4-amino-3,5-diiodophenylacetate). How can I suppress this? A1: The formation of polysubstituted products is a direct consequence of the aniline ring's high reactivity[1]. The introduction of a single iodine atom (a weak deactivator) does not sufficiently reduce the electron density of the ring to prevent a second iodination event.

  • Solution A (Kinetic Control): Use exactly 0.95–1.02 equivalents of NIS and perform the reaction at 0 °C. Slow addition of the reagent prevents localized concentration spikes.

  • Solution B (Protecting Group Strategy): Temporarily protect the amino group via N-acetylation (forming an acetanilide)[1]. The acetyl group withdraws electron density, moderating the ring's reactivity and allowing for exclusive mono-iodination. The acetyl group can be removed post-iodination via controlled hydrolysis.

Q2: My reaction mixture turns dark brown/black, and the isolated yield of the desired product is very low. What is happening? A2: This visual cue is a classic indicator of oxidative degradation[4]. Free anilines are highly susceptible to oxidation by strong electrophilic halogens or co-oxidants (like H₂O₂ or HNO₃), leading to the formation of complex polymeric mixtures (e.g., "aniline black" derivatives), azo, or azoxy compounds[1].

  • Solution: Eliminate strong oxidants from your protocol. Switch to N-iodosuccinimide (NIS) in a polar aprotic solvent (like DMF), which provides a mild source of electrophilic iodine without the need for oxidative activation[3].

Q3: LC-MS analysis shows a major by-product with a mass loss of 28 Da (M-28) relative to the expected product. What is this? A3: This indicates ester hydrolysis. You have inadvertently synthesized 4-amino-3-iodophenylacetic acid. If the iodination is performed under strongly acidic conditions (e.g., I₂/H₂SO₄) or basic aqueous conditions, the ethyl ester group will rapidly hydrolyze[2].

  • Solution: Maintain strictly anhydrous, neutral to mildly acidic non-aqueous conditions. Using NIS in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) completely bypasses hydrolytic pathways[3].

Mechanistic Pathway Visualization

IodinationPathways SM Ethyl 4-aminophenylacetate (Starting Material) Mono Ethyl 4-amino-3-iodophenylacetate (Desired Product) SM->Mono NIS, 0°C (Controlled Iodination) Ox Azo/Azoxy Polymers (Oxidative Degradation) SM->Ox I2 + Strong Oxidants (e.g., H2O2, HNO3) Acid 4-Amino-3-iodophenylacetic acid (Ester Hydrolysis) SM->Acid Aqueous Acid/Base (Hydrolysis) Di Ethyl 4-amino-3,5-diiodophenylacetate (Over-iodination) Mono->Di Excess Reagent / RT (Uncontrolled) Mono->Acid Aqueous Acid/Base (Hydrolysis)

Reaction pathways in the iodination of ethyl 4-aminophenylacetate, highlighting side reactions.

Validated Experimental Protocol: Mono-Iodination via NIS

This self-validating protocol utilizes NIS to ensure high mono-selectivity while preventing oxidative degradation and ester hydrolysis[1][3].

Materials Required:

  • Ethyl 4-aminophenylacetate (1.0 equiv, 10.0 mmol, 1.79 g)

  • N-Iodosuccinimide (NIS) (1.02 equiv, 10.2 mmol, 2.29 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask with ethyl 4-aminophenylacetate (1.79 g) and a magnetic stir bar. Add 20 mL of anhydrous DMF. Stir until completely dissolved.

    • Causality: Anhydrous DMF prevents ester hydrolysis and provides excellent solubility for both the substrate and NIS, ensuring a homogeneous reaction matrix.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Lowering the thermal energy of the system is critical to differentiating the activation energy required for the first iodination versus the second (over-iodination).

  • Electrophile Addition: Weigh out the NIS (2.29 g). Add the NIS to the stirring solution portion-wise over 30 minutes (approx. 0.5 g every 6-7 minutes).

    • Causality: Portion-wise addition prevents localized high concentrations of I⁺, which is the primary kinetic driver of di-iodination.

  • Reaction Monitoring: Maintain the reaction at 0 °C and stir for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Self-Validation: The starting material should be fully consumed. If unreacted starting material remains, add NIS in 0.01 equiv increments. Do not exceed 1.05 equiv total.

  • Quenching: Once complete, quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 10 minutes.

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine or trace I₂ to inert iodide (I⁻), immediately halting all electrophilic and oxidative processes before the mixture is exposed to ambient temperatures.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with water (3 x 30 mL) to remove DMF, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-amino-3-iodophenylacetate.

References

  • BenchChem. "Technical Support Center: Electrophilic Iodination of Aniline." BenchChem. 1

  • MANAC Inc. "Iodination of phenols, phenol ethers, anilines, and aniline-related compounds." Chemia. 4

  • Yu, et al. "Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides." Journal of the American Chemical Society. 3

  • ACS GCI Pharmaceutical Roundtable. "Iodination Reagent Guides." American Chemical Society. 2

  • NIScPR. "Kinetics of Iodination of Aniline & Substituted Anilines." NIScPR Research.

Sources

Technical Support Center: Stability and Handling of Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for ethyl 4-amino-3,5-diiodophenylacetate. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers working with this and structurally similar iodinated aromatic compounds. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic and medicinal chemistry. Our goal is to help you anticipate and prevent the common issue of de-iodination, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Challenge of De-iodination

Ethyl 4-amino-3,5-diiodophenylacetate is a valuable building block in pharmaceutical and materials science research. However, its utility can be compromised by the undesired loss of one or both iodine atoms from the aromatic ring, a process known as de-iodination or dehalogenation. This degradation can lead to the formation of mono-iodinated or non-iodinated impurities, complicating reaction outcomes, purification, and biological assays.

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodinated aromatic compounds particularly susceptible to cleavage.[1][2] De-iodination can be initiated by various factors commonly encountered in a laboratory setting, including light, heat, and certain chemical reagents. Understanding the underlying mechanisms is crucial for developing effective strategies to prevent this unwanted side reaction.

Troubleshooting Guide: Preventing De-iodination

This section addresses common issues encountered during the handling and reaction of ethyl 4-amino-3,5-diiodophenylacetate in a question-and-answer format.

Issue 1: I am observing significant de-iodination of my compound upon storage. What are the likely causes and how can I prevent this?

Answer: Degradation during storage is a common problem and is often due to exposure to light and/or ambient oxygen.

  • Causality: The C-I bond can be cleaved by photolysis (light energy) to generate an aryl radical.[3][4] This highly reactive intermediate can then abstract a hydrogen atom from residual solvents or other sources to form the de-iodinated product. The presence of the electron-donating amino group can further sensitize the molecule to oxidative decomposition.[5]

  • Preventative Measures:

    • Light Protection: Always store ethyl 4-amino-3,5-diiodophenylacetate in amber vials or wrap the container with aluminum foil to protect it from light.

    • Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of any potential degradation reactions. Ensure the container is well-sealed to prevent moisture condensation upon removal from cold storage.

Issue 2: My reaction is yielding a mixture of mono-iodinated and non-iodinated byproducts. How can I optimize my reaction conditions to prevent this?

Answer: De-iodination during a chemical reaction is often a result of the specific reagents and conditions employed. Several factors could be at play:

  • Radical-Mediated De-iodination: Many chemical reactions can proceed through radical intermediates.[6][7] If an aryl radical is formed, it can lead to de-iodination if a hydrogen source is available.[6][7]

    • Solution: The addition of a radical scavenger can inhibit these unwanted side reactions.[8][9]

Radical ScavengerTypical ConcentrationNotes
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)1-10 mol%Can inhibit radical-mediated reactions.[3]
Butylated hydroxytoluene (BHT)1-5 mol%A common antioxidant that can scavenge radicals.
  • Base-Induced De-iodination: Strong bases can promote de-iodination, potentially through the formation of radical anions.[6][7]

    • Solution: If your reaction requires a base, consider using a weaker, non-nucleophilic base. The choice of base can significantly impact the extent of dehalogenation.[2][10]

Base TypeExamplesSuitability for Sensitive Substrates
Strong BasesNaOtBu, KHMDSHigh risk of de-iodination
Weaker BasesK₃PO₄, Cs₂CO₃Generally preferred to suppress dehalogenation[10]
  • Solvent Effects: Solvents can act as hydrogen atom donors, facilitating the conversion of an aryl radical to the de-iodinated product.

    • Solution: Choose a solvent that is a poor hydrogen donor. Aprotic solvents are generally a good choice.[10]

SolventHydrogen Donating AbilityRecommendation
Toluene, DioxaneLowGood choices to minimize de-iodination[10]
Tetrahydrofuran (THF)ModerateUse with caution, can be a hydrogen source
Alcohols (e.g., Isopropanol)HighCan act as a reductant and promote de-iodination[11]
Issue 3: I am performing a palladium-catalyzed cross-coupling reaction and observing significant hydrodehalogenation. What is causing this and how can I minimize it?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It typically involves the formation of a palladium-hydride (Pd-H) species, which can then react with your starting material to remove the iodine.[10]

  • Causality: The Pd-H species can arise from various sources, including the solvent, base, or additives. This intermediate can then undergo oxidative addition to another molecule of the aryl iodide, followed by reductive elimination to yield the de-iodinated product.

  • Preventative Measures:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress the formation of Pd-H species.[10]

    • Base Selection: As mentioned previously, weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are often preferred over strong alkoxides.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can be a source of protons for the formation of Pd-H species.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of de-iodination for a compound like ethyl 4-amino-3,5-diiodophenylacetate?

A1: The most probable mechanism is a radical-mediated pathway. The relatively weak C-I bond can be cleaved homolytically by energy input (light, heat) or through single-electron transfer (SET) from a suitable donor (e.g., a strong base or a transition metal complex).[1][3][6] The resulting aryl radical then abstracts a hydrogen atom to complete the de-iodination process.

Q2: How does the pH of the reaction medium affect the stability of ethyl 4-amino-3,5-diiodophenylacetate?

A2: The pH can have a significant impact on the stability of the molecule.[12][13]

  • Acidic Conditions: In strongly acidic media, the amino group will be protonated. This can alter the electronic properties of the aromatic ring and potentially influence its susceptibility to de-iodination.

  • Basic Conditions: Strongly basic conditions can promote de-iodination, as discussed in the troubleshooting guide.[6][7] Additionally, high pH can lead to the hydrolysis of the ethyl ester functionality.[12][13] It is generally advisable to maintain a pH close to neutral unless specific reaction conditions require otherwise.

Q3: Are there any analytical techniques that are particularly well-suited for detecting and quantifying de-iodination?

A3: Yes, several techniques are effective:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the starting material from its mono- and non-iodinated impurities. Using a UV detector, you can quantify the relative amounts of each species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing for the definitive identification of the de-iodinated products by their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of new aromatic protons in the positions where iodine atoms were previously located.

Experimental Protocols

Protocol 1: General Handling and Storage to Prevent De-iodination

This protocol outlines the best practices for handling and storing ethyl 4-amino-3,5-diiodophenylacetate to maintain its integrity.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage:

    • Immediately transfer the compound to an amber glass vial to protect it from light.

    • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

    • Seal the vial tightly with a cap containing a PTFE liner.

    • Store the vial in a refrigerator at 2-8 °C.

  • Dispensing:

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Dispense the required amount of material in a fume hood, minimizing the time the vial is open.

    • If possible, handle the solid under an inert atmosphere (e.g., in a glove box).

    • After dispensing, re-purge the vial with inert gas before sealing and returning to cold storage.

Protocol 2: A Typical Reaction Setup to Minimize De-iodination

This protocol provides a general framework for setting up a reaction that is sensitive to de-iodination.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Preparation:

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Ensure all other reagents are of high purity and handled appropriately to exclude moisture and oxygen.

  • Reaction Assembly:

    • Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

    • Add ethyl 4-amino-3,5-diiodophenylacetate and any other solid reagents to the reaction flask.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous solvent via a syringe or cannula.

    • If a base is required, choose a weaker base (e.g., K₃PO₄) and add it as a solid or a solution in anhydrous solvent.

    • If the reaction is light-sensitive, wrap the entire apparatus in aluminum foil.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially degrading conditions.

  • Work-up:

    • Upon completion, quench the reaction appropriately and perform the work-up as quickly as possible to minimize exposure to air and light.

Visualizing the De-iodination Process

De-iodination Mechanism

The following diagram illustrates a plausible radical-mediated de-iodination pathway.

G cluster_initiation Initiation cluster_propagation Propagation A Ethyl 4-amino-3,5-diiodophenylacetate B Aryl Radical Intermediate A->B Initiator (Light, Base, or e⁻) D De-iodinated Product B->D Hydrogen Abstraction C Hydrogen Source (e.g., Solvent) C->D

Caption: A simplified workflow of radical-mediated de-iodination.

Preventative Workflow

This diagram outlines a logical workflow for preventing de-iodination in your experiments.

G Start Experiment with Ethyl 4-amino-3,5-diiodophenylacetate Storage Proper Storage: - Amber Vial - Inert Atmosphere - Low Temperature Start->Storage Reaction Optimized Reaction Conditions: - Anhydrous Solvents - Weaker Base - Appropriate Ligands Start->Reaction Additives Consider Additives: - Radical Scavengers Reaction->Additives Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Additives->Monitoring Result Minimized De-iodination Monitoring->Result

Caption: A workflow for minimizing de-iodination during experiments.

References

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Oxidative Iodination of Aromatic Amines and Other Arenes, with Sodium Percarbonate as the Oxidant. MDPI. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Chemia. [Link]

  • Iodine in organic synthesis. ResearchGate. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. [Link]

  • Radical scavengers | Preventing polymerization. ADEKA. [Link]

  • Hypervalent Iodine(III) Reagents with Transferable Primary Amines: Structure and Reactivity on the Electrophilic α-Amination of Stabilized Enolates. ACS Publications. [Link]

  • Photochemistry of Hypervalent Iodine Compounds. ResearchGate. [Link]

  • Capture of volatile iodine by aromatic amines solutions. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Preprints.org. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC. [Link]

  • Two types of deiodination mechanisms. ResearchGate. [Link]

  • Preparation of 4-amino-3,5-diiodobenzoic acid. PrepChem. [Link]

  • Iodine in Organic Synthesis. ResearchGate. [Link]

  • Understanding of amine-iodine reagents reactivity. ResearchGate. [Link]

  • Deiodination of iodinated amino acids by pig thyroid micrsomes. PubMed. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC. [Link]

  • On the Selectivity of Radical Scavengers Used To Probe Hydroxyl Radical Formation in Heterogeneous Systems. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. [Link]

  • Photochemistry of aromatic compounds. The Royal Society of Chemistry. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Radical scavenger – Knowledge and References. Taylor & Francis. [Link]

  • Deiodination of Thyroid Hormones by Iodothyronine Deiodinase Mimics: Does an Increase in the Reactivity Alter the Regioselectivity?. ACS Publications. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Identification of critical amino acids for 3,5,3'-triiodothyronine deiodination by human type 1 deiodinase based on comparative functional-structural analyses of the human, dog, and rat enzymes. PubMed. [Link]

  • Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH met. Comptes Rendus de l'Académie des Sciences. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds (2000). SciSpace. [Link]

  • A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. ACS Publications. [Link]

  • KEGG NETWORK: N00791. KEGG. [Link]

  • Process For The Iodination Of Aromatic Compounds.

Sources

Technical Support Center: Stability of Ethyl 4-Amino-3,5-Diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 4-amino-3,5-diiodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As direct stability data for this specific molecule is not extensively published, this document provides a framework based on the chemical properties of analogous structures and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of ethyl 4-amino-3,5-diiodophenylacetate.

Q1: What are the recommended storage conditions for ethyl 4-amino-3,5-diiodophenylacetate?

A1: Based on information for structurally similar compounds like ethyl 4-amino-3,5-diiodobenzoate, it is recommended to store ethyl 4-amino-3,5-diiodophenylacetate at 2-8°C in a tightly sealed container, protected from light and kept under an inert atmosphere.[1]

Q2: What are the primary signs of degradation to look for?

A2: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), the appearance of visible impurities, or a change in the physical state of the solid. For solutions, precipitation or color changes can indicate instability.

Q3: Is this compound sensitive to light?

A3: Aromatic amines and iodo-substituted compounds can be sensitive to light (photosensitive).[2][3][4] Exposure to UV or ambient light may lead to photodegradation. Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.

Q4: How does pH affect the stability of this compound in solution?

A4: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[5][6] The amino group's basicity is reduced by the electron-withdrawing iodine atoms and the phenylacetate group, but it can still participate in acid-base reactions. Extreme pH values should be avoided to minimize hydrolysis of the ethyl ester.

Q5: What are the likely degradation pathways?

A5: Based on its structure, the primary degradation pathways for ethyl 4-amino-3,5-diiodophenylacetate are likely to be:

  • Hydrolysis: Cleavage of the ethyl ester to form 4-amino-3,5-diiodophenylacetic acid. This can be accelerated by acidic or basic conditions.

  • Oxidation: The aromatic amino group can be susceptible to oxidation, which may lead to colored degradation products.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially involving the carbon-iodine bonds or the aromatic amine.[2][3][7]

  • De-iodination: While typically requiring more strenuous conditions, the carbon-iodine bond can be cleaved under certain reductive or high-energy conditions.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with ethyl 4-amino-3,5-diiodophenylacetate.

Issue 1: The solid compound has changed color upon storage.

Initial Assessment:

  • Storage Conditions: Was the compound stored at the recommended temperature, protected from light, and in a sealed container?

  • Atmosphere: Was the container flushed with an inert gas (e.g., argon or nitrogen)?

  • Duration of Storage: How long has the compound been stored?

Possible Cause: A color change, typically to yellow or brown, often suggests oxidation of the aromatic amino group.

Recommended Analytical Protocol:

  • Thin-Layer Chromatography (TLC):

    • Objective: To quickly assess the purity of the compound and visualize any colored impurities.

    • Method:

      • Dissolve a small amount of the discolored compound and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate).

      • Spot both solutions on a TLC plate (e.g., silica gel 60 F254).

      • Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • Visualize the spots under UV light (254 nm) and by staining (e.g., with iodine vapor or potassium permanganate).

    • Interpretation: The appearance of new spots in the lane of the discolored compound, especially if they are colored, indicates the presence of degradation products.

  • UV-Vis Spectroscopy:

    • Objective: To detect changes in the electronic structure of the molecule.

    • Method:

      • Prepare solutions of known concentration of the discolored compound and a reference standard in a suitable solvent (e.g., ethanol or acetonitrile).

      • Record the UV-Vis spectra from approximately 200 to 600 nm.

    • Interpretation: A shift in the wavelength of maximum absorbance (λmax) or the appearance of new absorption bands can indicate the formation of degradation products.

Preventative Measures:

  • Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Ensure the container is tightly sealed to prevent exposure to air and moisture.

  • Store at the recommended low temperature (2-8°C).

Issue 2: Unexpected peaks are observed in HPLC analysis of a solution.

Initial Assessment:

  • Solution Preparation: What solvent was used? How long was the compound in solution before analysis?

  • pH of the Solution: Was the pH of the solution controlled?

  • Storage of the Solution: How was the solution stored (temperature, light exposure)?

Possible Cause: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. The most likely cause in solution is hydrolysis of the ester group, especially if the solvent is aqueous or contains acidic or basic impurities.

Recommended Analytical Protocol:

  • Forced Degradation Study:

    • Objective: To systematically investigate the stability of the compound under various stress conditions and to identify the degradation products.[10][11][12][13][14]

    • Method:

      • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for a defined period.

      • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a defined period.

      • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

      • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.

      • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C).

    • Analysis: Analyze the samples from each stress condition by HPLC-MS.

    • Interpretation: Compare the chromatograms of the stressed samples to that of a control sample. The retention times of the new peaks in your original sample can be compared to those generated in the forced degradation study to identify the degradation pathway. Mass spectrometry will help in elucidating the structure of the degradation products.

Troubleshooting Workflow

start Unexpected Peaks in HPLC check_solution Review Solution Preparation and Storage start->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) check_solution->forced_degradation hplc_ms Analyze by HPLC-MS forced_degradation->hplc_ms identify_degradants Identify Degradation Products by MS hplc_ms->identify_degradants compare_rt Compare Retention Times with Unknown Peaks identify_degradants->compare_rt determine_cause Determine Cause of Degradation compare_rt->determine_cause mitigate Implement Preventative Measures (e.g., pH control, light protection, fresh solutions) determine_cause->mitigate end Stable Analysis mitigate->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 3: Loss of biological activity or inconsistent experimental results.

Initial Assessment:

  • Purity Check: Has the purity of the compound been recently verified?

  • Solvent Effects: Could the solvent used for biological assays be contributing to degradation?

  • Freeze-Thaw Cycles: Has the stock solution undergone multiple freeze-thaw cycles?

Possible Cause: A decrease in biological activity is often linked to a reduction in the purity of the active compound due to degradation.

Recommended Analytical Protocol:

  • Quantitative Purity Analysis (HPLC):

    • Objective: To accurately determine the purity of the compound.

    • Method:

      • Develop a stability-indicating HPLC method. This is a method that can separate the parent compound from all potential degradation products.[10]

      • Prepare a standard curve using a reference standard of known purity.

      • Analyze the sample and calculate the purity based on the peak area relative to the standard curve.

    • Interpretation: A purity value lower than expected confirms that degradation has occurred.

Preventative Measures:

  • Regularly check the purity of stored batches of the compound.

  • Prepare fresh solutions for biological experiments whenever possible.

  • If stock solutions must be stored, aliquot them into single-use vials to avoid multiple freeze-thaw cycles.

  • Store solutions at -20°C or -80°C to slow down degradation.

Data Summary

The following table summarizes the recommended storage conditions and potential degradation pathways for ethyl 4-amino-3,5-diiodophenylacetate based on its chemical structure and data from analogous compounds.

ParameterRecommendation / Potential IssueRationale
Storage Temperature 2-8°CTo slow down potential degradation reactions.
Light Exposure Protect from light (use amber vials)Aromatic amines and iodo-compounds can be photosensitive.[2][3][4]
Atmosphere Store under inert gas (e.g., Argon)To prevent oxidation of the amino group.
pH (in solution) Avoid strongly acidic or basic conditionsThe ester linkage is susceptible to hydrolysis.[5][6]
Primary Degradation Pathways Hydrolysis, Oxidation, PhotodegradationBased on the functional groups present in the molecule.

Potential Degradation Pathways Diagram

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) cluster_photodegradation Photodegradation (UV Light) parent Ethyl 4-amino-3,5-diiodophenylacetate hydrolysis_product 4-amino-3,5-diiodophenylacetic acid parent->hydrolysis_product H₂O, H⁺ or OH⁻ oxidation_product Colored Impurities (e.g., quinone-imine structures) parent->oxidation_product O₂, hv photo_product De-iodinated and/or other complex products parent->photo_product hv

Caption: Potential degradation pathways for ethyl 4-amino-3,5-diiodophenylacetate.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved March 29, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 29, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery Today. Retrieved March 29, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved March 29, 2026, from [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025, November 23). Environmental Science & Technology. Retrieved March 29, 2026, from [Link]

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (2015, March 18). New Journal of Chemistry. Retrieved March 29, 2026, from [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters. (n.d.). ACS Environmental Science & Technology. Retrieved March 29, 2026, from [Link]

  • Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (2015, March 18). New Journal of Chemistry. Retrieved March 29, 2026, from [Link]

  • The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). Proceedings of the Royal Society A. Retrieved March 29, 2026, from [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. Retrieved March 29, 2026, from [Link]

  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. (n.d.). American Journal of Enology and Viticulture. Retrieved March 29, 2026, from [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. (n.d.). Journal of the International Society of Sports Nutrition. Retrieved March 29, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-Amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, a key intermediate in various pharmaceutical applications, can be influenced significantly by reaction conditions, particularly the choice of solvent. This document will explore the causality behind experimental choices to ensure scientifically sound and reproducible results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 4-amino-3,5-diiodophenylacetate, providing explanations and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing significant consumption of my starting material, ethyl 4-aminophenylacetate. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a common issue in electrophilic aromatic iodination reactions. Several factors related to your solvent and reaction setup could be at play.

Possible Causes & Solutions:

  • Inadequate Activation of the Iodinating Agent: Molecular iodine (I₂) itself is generally not electrophilic enough to react with deactivated or even moderately activated aromatic rings.[1][2] The reaction requires an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺).[3]

    • Solution: Ensure the presence of a suitable oxidizing agent in your reaction mixture. Common choices include iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).[4][5] The choice of oxidizing agent can be solvent-dependent. For instance, a mixture of HIO₃ in acetic acid with acetic anhydride and sulfuric acid has been shown to be effective.[6]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the electrophilic iodine species and the reaction intermediates.

    • Polar Protic Solvents: Solvents like ethanol can be effective as they can help to solvate the reagents.[5] A study by Shinde et al. describes a successful iodination of various aromatic amines using iodine and iodic acid in ethanol.[5]

    • Polar Aprotic Solvents: Solvents such as acetonitrile can also be used. In some cases, the choice of a polar aprotic solvent can influence the regioselectivity of the iodination.[7]

    • Acidic Solvents: Acetic acid is a common solvent for iodination reactions as it can help to activate the iodinating agent.[6]

    • Solution: If you are experiencing low conversion, consider switching to a different solvent system. A good starting point would be ethanol or acetic acid.

  • Insufficient Reaction Time or Temperature: Electrophilic aromatic iodination can be slow.

    • Solution: Increase the reaction time and/or temperature. Some procedures call for stirring overnight at room temperature or refluxing for several hours.[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Predominant Formation of Mono-iodinated Byproduct

Question: My main product is the mono-iodinated species (ethyl 4-amino-3-iodophenylacetate) instead of the desired di-iodinated product. How can I favor the formation of the di-iodinated compound?

Answer:

The formation of a significant amount of the mono-iodinated product indicates that the second iodination step is much slower than the first. This is expected as the introduction of one electron-withdrawing iodine atom deactivates the aromatic ring towards further electrophilic substitution.

Possible Causes & Solutions:

  • Stoichiometry of the Iodinating Agent: Insufficient iodinating reagent will naturally lead to incomplete iodination.

    • Solution: Ensure you are using at least two equivalents of the iodinating agent per equivalent of the starting material. It may be beneficial to use a slight excess of the iodinating agent to drive the reaction to completion.

  • Reaction Conditions are Too Mild: The conditions that are sufficient for the first iodination may not be forcing enough for the second.

    • Solution: As with low conversion, increasing the reaction temperature and/or time can help to promote the second iodination.

  • Solvent Effects on Regioselectivity: The solvent can influence the distribution of mono- and di-iodinated products.

    • Solution: Experiment with different solvents. A less polar solvent might disfavor the formation of the highly polar sigma complex required for the second iodination. Conversely, a more polar, coordinating solvent might stabilize the transition state leading to the di-iodinated product. There is no universal rule, and empirical testing is often necessary.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. The crude material is an oily mixture, and I am struggling to isolate the pure ethyl 4-amino-3,5-diiodophenylacetate.

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the mono-iodinated byproduct, and other side products.

Possible Causes & Solutions:

  • Incomplete Reaction Quenching: Residual iodine or oxidizing agents can interfere with purification.

    • Solution: After the reaction is complete, it is crucial to quench any remaining reactive species. This is typically done by pouring the reaction mixture into an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[6]

  • Inappropriate Purification Technique:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective purification method. The choice of solvent is critical and may require some screening. Ethanol is a common choice for recrystallizing aromatic compounds.[5]

    • Column Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography on silica gel is the next logical step. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used to separate the components.

    • Extraction: If the crude product is oily or semisolid, it can be extracted with a suitable organic solvent like chloroform or dichloromethane. The combined organic extracts can then be dried and concentrated.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of ethyl 4-amino-3,5-diiodophenylacetate.

Question 1: What is the role of the solvent in this reaction?

Answer:

The solvent plays several critical roles in the electrophilic aromatic iodination of ethyl 4-aminophenylacetate:

  • Solubilization of Reagents: The solvent must dissolve the starting material, the iodinating agent, and any catalysts or activators to allow the reaction to proceed in the homogeneous phase.

  • Stabilization of Intermediates: The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.

  • Activation of the Electrophile: In some cases, the solvent can participate in the activation of the iodinating agent. For example, acidic solvents like acetic acid can protonate the oxidizing agent, making it more reactive.

  • Influence on Regioselectivity: While the directing effects of the amino and ethyl acetate groups are the primary determinants of regioselectivity (ortho to the amino group), the solvent can have a secondary influence on the product distribution, particularly the ratio of mono- to di-iodinated products.

Question 2: Which solvent is considered optimal for this synthesis?

Answer:

There is no single "best" solvent, as the optimal choice can depend on the specific iodinating system being used (e.g., I₂/HIO₃, I₂/H₂O₂, N-iodosuccinimide). However, based on the literature for similar transformations, the following solvents are excellent starting points:

SolventTypeAdvantagesDisadvantages
Ethanol Polar ProticGood solvating power for many reagents, relatively non-toxic.[5]Can potentially react with electrophilic species under certain conditions.
Acetic Acid Polar Protic, AcidicCan act as both a solvent and a co-catalyst by protonating the oxidizing agent.[6]Can be corrosive and difficult to remove completely.
Acetonitrile Polar AproticGood at solvating cations, relatively inert.Can sometimes lead to different regioselectivity.[7]
Dichloromethane/Chloroform Non-polarUseful for extractions and can be used as a reaction solvent, though less common for the reaction itself.[6]Environmental and health concerns.

For the di-iodination of an activated aniline derivative like ethyl 4-aminophenylacetate, a polar protic solvent like ethanol or acetic acid is often a good first choice.

Question 3: How does the solvent affect the reaction mechanism?

Answer:

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The solvent's primary influence is on the generation of the electrophile and the stability of the key intermediate.

Reaction Mechanism Overview:

G cluster_0 Step 1: Generation of Electrophile (I+) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Second Iodination I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation in Solvent Oxidant Oxidizing Agent (e.g., HIO₃) Oxidant->I_plus Aromatic_Ring Ethyl 4-aminophenylacetate Sigma_Complex Sigma Complex (Resonance Stabilized) I_plus->Sigma_Complex Aromatic_Ring->Sigma_Complex Attack by π-electrons Base Base (Solvent or H₂O) Product Ethyl 4-amino-3-iodophenylacetate Sigma_Complex->Product Loss of H⁺ Base->Product Mono_Iodo Ethyl 4-amino-3-iodophenylacetate Di_Iodo Ethyl 4-amino-3,5-diiodophenylacetate Mono_Iodo->Di_Iodo Repeat Steps 1-3

Caption: Reaction pathway for the di-iodination of ethyl 4-aminophenylacetate.

A polar solvent will stabilize the charged "Sigma Complex," facilitating its formation and influencing the overall rate of the reaction.

III. Experimental Protocol Example

The following is a general protocol for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate, based on common procedures for the iodination of aromatic amines.[5]

Materials:

  • Ethyl 4-aminophenylacetate

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-aminophenylacetate (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add iodine (2.1 equivalents) and iodic acid (0.7 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium sulfite. Stir until the color of iodine disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine and iodic acid are corrosive and should be handled with care.

IV. References

  • Stavber, S., & Jereb, M. (2010). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • Bracco, F., et al. (2012). Process For The Iodination Of Aromatic Compounds. U.S. Patent No. 20120041224A1.

  • Garelli, G., et al. (2009). Process for the iodination of aromatic compounds. European Patent No. EP2093206A1.

  • EduBirdie. (n.d.). Electrophilic Aromatic Iodination of Vanillin. EduBirdie. [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. [Link]

  • Shinde, A. T., et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, October 27). Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • El-Atawy, M. A., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

Sources

Technical Support Center: Catalytic Transformations of Ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of ethyl 4-amino-3,5-diiodophenylacetate . This highly functionalized scaffold presents a unique set of challenges for cross-coupling reactions. The two C–I bonds are highly reactive towards oxidative addition[1][2], but they are sterically congested by the adjacent free amino (–NH₂) group. Furthermore, the Lewis basic nature of the unprotected aniline can lead to competitive coordination with transition metal catalysts, resulting in catalyst poisoning[3][4].

This guide is designed for researchers and drug development professionals to navigate catalyst selection, troubleshoot reaction failures, and implement self-validating protocols.

Catalyst Selection Decision Tree

CatalystSelection Start Ethyl 4-amino-3,5-diiodophenylacetate Target Reaction Suzuki C-C Coupling (Suzuki-Miyaura) Start->Suzuki Ullmann C-N/C-O Coupling (Ullmann-type) Start->Ullmann Buchwald C-N Coupling (Buchwald-Hartwig) Start->Buchwald Suzuki_Mono Mono-Coupling Catalyst: Pd(dppf)Cl2 Temp: 60-70°C 1.05 eq Boronic Acid Suzuki->Suzuki_Mono Selective Suzuki_Bis Bis-Coupling Catalyst: Pd2(dba)3 + SPhos Temp: 90-100°C >2.2 eq Boronic Acid Suzuki->Suzuki_Bis Exhaustive Ullmann_Cat Catalyst: CuI Ligand: N,N'-Dimethylethylenediamine Base: K2CO3, 80°C Ullmann->Ullmann_Cat Buchwald_Cat Catalyst: XPhos Pd G3 Ligand: XPhos Base: NaOtBu, 90-110°C Buchwald->Buchwald_Cat

Caption: Decision tree for catalyst and ligand selection based on the target transformation.

PART 1: Troubleshooting Guide & Quantitative Parameters

When working with ethyl 4-amino-3,5-diiodophenylacetate, the primary failure modes stem from steric stalling (failure to achieve bis-coupling) and catalyst poisoning (Pd black formation). The table below summarizes the quantitative parameters and mechanistic solutions for these common issues.

Table 1: Catalyst Optimization and Failure Mitigation
Reaction GoalPreferred Catalyst SystemLoadingTemp (°C)Expected YieldMechanistic Failure ModeCausality & Solution
Mono-Suzuki Pd(dppf)Cl₂ / K₂CO₃2-5 mol%60-7075-85%Over-coupling (Bis) Cause: C-I bonds are highly reactive[1]. Solution: Restrict boronic acid to 1.05 eq and keep temp <70°C.
Bis-Suzuki Pd₂(dba)₃ + SPhos / K₃PO₄5 mol% Pd90-10080-90%Stalling at Mono Cause: First coupling adds extreme steric bulk. Solution: SPhos accelerates oxidative addition into hindered C-I bonds[5].
Buchwald-Hartwig XPhos Pd G3 / NaOtBu2-4 mol%90-11070-85%Catalyst Poisoning Cause: Free –NH₂ displaces labile ligands[4]. Solution: Use bulky dialkylbiaryl phosphines (XPhos) to shield the Pd center[6][7].
Ullmann C-O CuI + DMEDA / Cs₂CO₃10-20 mol%80-10060-80%Deiodination Cause: Radical pathways outcompete coupling. Solution: Use strictly anhydrous conditions and a bidentate amine ligand.

PART 2: FAQs & Experimental Protocols

Q1: How do I achieve selective mono-Suzuki coupling without protecting the free aniline?

Mechanistic Insight: The C–I bond is extremely susceptible to oxidative addition by Pd(0)[2]. To prevent the second iodine from reacting, you must exploit the steric hindrance generated by the first coupling event. Using a robust bidentate ligand like dppf prevents the free amine from coordinating to the Pd(II) intermediate, while utilizing a strict stoichiometric control of the boronic acid prevents over-reaction.

Protocol: Selective Mono-Suzuki-Miyaura Coupling Self-Validating System: The reaction should maintain a homogeneous yellow/orange hue. The appearance of a black precipitate indicates catalyst death via amine coordination.

  • Preparation: To an oven-dried Schlenk flask, add ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq), arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Activation: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%). Purge the flask with Argon for 5 minutes.

  • Execution: Heat the mixture to 65°C. Validation Check: Monitor by TLC (Hexanes/EtOAc) after 2 hours. The mono-coupled product will appear as a distinct spot with an Rf value between the starting material and the highly non-polar bis-coupled impurity.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. To remove Pd residues, treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration.

Q2: What is the best catalyst system for Buchwald-Hartwig amination on this hindered substrate?

Mechanistic Insight: Amination of sterically hindered aryl iodides is notoriously difficult because the bulky amine nucleophile struggles to coordinate to the Pd(II) complex during the transmetalation step. Furthermore, the substrate's own free –NH₂ group can form off-cycle inactive Pd complexes[4][8]. You must use a highly active precatalyst (like a Generation 3 palladacycle) paired with a bulky, electron-rich ligand like XPhos or BrettPhos [6][7]. The extreme steric bulk of XPhos forces the reductive elimination step, driving the catalytic cycle forward.

Protocol: Exhaustive Buchwald-Hartwig Amination Self-Validating System: The activation of the XPhos Pd G3 precatalyst is visually confirmed by a color shift from pale yellow to deep red/orange upon heating. If the solution remains pale, the precatalyst has failed to activate (likely due to wet base or oxygen ingress).

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq), the target secondary amine (2.5 eq, to ensure bis-coupling), and NaOtBu (3.0 eq).

  • Catalyst Loading: Add XPhos Pd G3 (4 mol%) and supplemental XPhos ligand (4.5 mol%).

  • Solvent: Add anhydrous, rigorously degassed Toluene (0.1 M). Seal the vial with a PTFE septum.

  • Execution: Heat to 100°C for 12-16 hours. Validation Check: The solution must turn deep red.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Q3: Do I need to protect the free aniline before Pd-catalyzed cross-coupling?

Mechanistic Insight: It depends entirely on your ligand choice. If you are using simple, monodentate phosphines like PPh₃, yes , you must protect the amine (e.g., via N-acetylation or N-Boc protection). The unprotected –NH₂ will outcompete PPh₃ for coordination to Pd(II), leading to the precipitation of inactive Pd black[3][8]. However, if you utilize strongly coordinating bidentate ligands (dppf, Xantphos) or massive dialkylbiaryl phosphines (SPhos, XPhos), the steric shielding around the palladium center prevents the substrate's amine from binding[4][7]. Therefore, with modern ligand design, protection is not strictly required , saving two synthetic steps (protection and deprotection).

References

  • Grokipedia. "SPhos." Grokipedia Chemical Database. Available at: [Link]

  • Latham, J., et al. "Living GenoChemetics by hyphenating synthetic biology and synthetic chemistry in vivo." Nature Communications, PubMed Central (PMC). Available at:[Link]

  • Lipshutz, B. H., et al. "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities." Organometallics, ACS Publications. Available at:[Link]

  • ResearchGate. "DFT study on the coordination competition between substrates and ligand in palladium-catalyzed amination." Available at:[Link]

Sources

Validation & Comparative

comparing reactivity of di-iodinated vs mono-iodinated aminophenylacetates

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Mono-Iodinated vs. Di-Iodinated Aminophenylacetates

In the development of radiopharmaceuticals, bioconjugates, and small-molecule therapeutics, 4-aminophenylacetic acid (4-APAA) derivatives serve as highly versatile prosthetic groups and synthetic intermediates. A critical juncture in utilizing these compounds is the halogenation of the phenyl ring—specifically, the divergence between mono-iodination (3-iodo-4-APAA) and di-iodination (3,5-diiodo-4-APAA).

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of these two species. By examining the physical organic chemistry governing their behavior, we can predictably control their performance in downstream applications such as N-acylation and palladium-catalyzed cross-coupling.

Mechanistic Causality: Sterics and Electronics

The reactivity of an aniline derivative is dictated by the availability and electron density of the nitrogen lone pair. Iodination at the ortho positions relative to the amine introduces two competing forces:

  • Steric Hindrance: The van der Waals radius of an iodine atom is massive (approximately 1.98 Å). In a mono-iodinated system, the amino group retains a relatively unobstructed trajectory for electrophilic attack. In contrast, the 3,5-diiodo derivative features two flanking iodine atoms that create a formidable steric wall, physically shielding the nitrogen from incoming electrophiles[1].

  • Inductive (-I) Effects: Halogens exert a strong electron-withdrawing inductive effect through the sigma-bond framework. While a single iodine atom lowers the basicity of the aniline nitrogen, two iodine atoms act additively. This dual electron withdrawal pulls electron density away from the nitrogen lone pair, drastically depressing the pKa of the conjugate acid and rendering the amine exceptionally non-nucleophilic[2].

In radiochemistry, such as the synthesis of radioiodinated probes for adenosine receptors (e.g., [125I]PAPAXAC), controlling this iodination is paramount. Mono-iodination preserves the necessary reactivity for subsequent amide coupling and maintains the ligand's target binding affinity, whereas di-iodination excessively increases lipophilicity and steric bulk, often abrogating receptor recognition[3][4].

Comparative Reactivity Profiles

A. N-Acylation and Amidation

Mono-iodinated aminophenylacetates readily undergo N-acylation using standard reagents (e.g., acetyl chloride, NHS-esters) at room temperature. The single iodine atom does not provide sufficient steric bulk to block the transition state. Conversely, the di-iodinated species is notoriously resistant to acylation. The combination of the depressed pKa and the steric shielding means that standard coupling conditions will fail, often requiring harsh conditions (extended reflux, stronger bases like DMAP, or highly reactive acylating agents) to force the reaction.

B. Palladium-Catalyzed Cross-Coupling

In reactions such as the Suzuki-Miyaura coupling, the C-I bond is the primary reactive site. Mono-iodinated 4-APAA undergoes clean, predictable mono-substitution. The di-iodinated variant, however, possesses two equally reactive C-I bonds. Unless carefully controlled with stoichiometric limitations or specific desymmetrizing catalysts, subjecting the di-iodinated species to cross-coupling typically results in complex mixtures of mono-coupled products, di-coupled products, and oligomers.

Quantitative Data Summary

The table below summarizes the key physicochemical and reactivity metrics distinguishing the two species.

Property / MetricMono-Iodinated (3-Iodo-4-APAA)Di-Iodinated (3,5-Diiodo-4-APAA)
Amine pKa (Conjugate Acid) ~ 2.6 - 2.8~ 0.5 - 1.0 (Highly depressed)
Steric Environment Single ortho-substituent (Accessible)Dual ortho-substituents (Shielded)
N-Acylation Kinetics Fast (>95% conversion in 1h at RT)Extremely Slow (<10% conversion in 1h at RT)
Pd-Catalyzed Coupling Clean single-site functionalizationProne to oligomerization / complex mixtures
Radioligand Utility High (Maintains target receptor affinity)Low (Excessive lipophilicity & steric bulk)

Experimental Methodologies: Self-Validating Protocols

To empirically demonstrate these reactivity differences, the following protocols are designed as self-validating systems . By running the reactions in parallel, the rapid conversion of the mono-iodinated species acts as an internal positive control. This validates that the reagents are active, proving that the lack of reactivity in the di-iodinated flask is strictly due to intrinsic molecular resistance, not experimental error.

Protocol: Parallel N-Acylation Kinetics

Objective: To quantify the steric and electronic blockade of the di-iodinated amine.

  • Preparation: In two separate, oven-dried 10 mL round-bottom flasks, dissolve 0.5 mmol of 3-iodo-4-aminophenylacetic acid (Flask A) and 0.5 mmol of 3,5-diiodo-4-aminophenylacetic acid (Flask B) in 3.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.0 mmol (2.0 eq) of N,N-diisopropylethylamine (DIPEA) to both flasks. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dropwise, add 0.6 mmol (1.2 eq) of acetyl chloride to both flasks.

  • Self-Validating Monitoring: At exactly 15, 30, and 60 minutes, withdraw 10 µL aliquots from both flasks, quench in 1 mL of methanol, and analyze via LC-MS.

  • Expected Causality Outcome: Flask A will show >95% conversion to the N-acetylated product within 30 minutes, confirming reagent efficacy. Flask B will show <10% conversion even after 60 minutes, directly demonstrating the profound steric and inductive inhibition caused by the dual iodine atoms.

Visualizing the Mechanistic Pathways

The following diagram maps the divergent synthetic utility of the two precursors based on their structural constraints.

Reactivity_Comparison Start 4-Aminophenylacetate Precursor Mono Mono-Iodinated (3-Iodo) Start->Mono Controlled Iodination Di Di-Iodinated (3,5-Diiodo) Start->Di Excess Iodination AcylMono N-Acylation: Efficient (Nucleophilic Amine) Mono->AcylMono Acyl Chloride / Base CrossMono Pd-Coupling: Selective (Single Reactive Site) Mono->CrossMono Pd(0), Boronic Acid AcylDi N-Acylation: Blocked (Steric Shielding) Di->AcylDi Acyl Chloride / Base CrossDi Pd-Coupling: Complex (Oligomerization Risk) Di->CrossDi Pd(0), Boronic Acid

Mechanistic divergence of mono- vs di-iodinated aminophenylacetates in synthesis.

References

  • Title: Ionization constants of the six dichloroanilines and the six dichlorophenols in aqueous solution at 25 °C Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: PubMed (NIH) URL: [Link]

  • Title: A New High Affinity, Iodinated Adenosine Receptor Antagonist as a Radioligand/Photoaffinity Crosslinking Probe Source: PubMed Central (PMC) URL: [Link]

  • Title: Functionalized Congener Approach to the Design of Ligands for G Protein-Coupled Receptors (GPCRs) Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Sources

Comparative Biological Activity Guide: Ethyl 4-amino-3,5-diiodophenylacetate Derivatives vs. Standard Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate is a highly versatile synthetic building block. While the parent compound is primarily an intermediate, its derivatives have branched into two distinct and highly impactful therapeutic domains: Antimicrobial Agents and Metabolic Thyromimetics .

This guide objectively compares the biological performance of these derivatives against standard clinical alternatives. By analyzing the structural causality behind their mechanism of action (MoA) and providing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to evaluate these compounds for preclinical advancement.

Structural Rationale & Mechanism of Action (MoA)

The biological activity of these derivatives is not accidental; it is strictly dictated by their unique pharmacophore:

  • The Ester Prodrug Strategy (Ethyl Acetate): The ethyl ester masks the polar carboxylic acid, significantly increasing the compound's lipophilicity (LogP). This facilitates passive diffusion across bacterial cell walls or mammalian hepatic cell membranes. Once intracellular, esterases cleave the ethyl group to release the active acid, trapping it within the target cell[1].

  • The 3,5-Diiodo Substitution: Iodine is a heavy, highly polarizable halogen. In mammalian receptors, these bulky iodines force the phenyl ring into a perpendicular conformation that perfectly fits the hydrophobic cleft of the Thyroid Hormone Receptor beta (TRβ)[2]. In bacteria, the heavy halogens drive membrane intercalation and disrupt lipid bilayers.

  • The 4-Amino Substitution: Natural thyroid hormones (T3/T4) possess a 4-hydroxyl (-OH) group. Replacing the -OH with an -NH2 (amino) group shifts the pKa and alters the hydrogen-bond donor profile. Crucially, the amino group is less susceptible to rapid phase II metabolism (glucuronidation/sulfation) in the liver compared to a phenolic hydroxyl, significantly extending the biological half-life and reducing off-target toxicity[3].

MoA cluster_antimicrobial Antimicrobial Pathway (Bacterial Cells) cluster_metabolic Metabolic Pathway (Mammalian Liver Cells) Core Ethyl 4-amino-3,5-diiodophenylacetate Derivatives Lipid Membrane Intercalation (High Lipophilicity) Core->Lipid Halogen Bonding TRb Selective TRβ Binding (Asn331 Interaction) Core->TRb Structural Homology to T3 Disruption Membrane Disruption & Efflux Pump Inhibition Lipid->Disruption Death Bacterial Cell Death (Bactericidal) Disruption->Death CoAct Co-activator Recruitment & Gene Transcription TRb->CoAct LipidMet Increased Hepatic Lipid Metabolism CoAct->LipidMet

Divergent mechanisms of action for ethyl 4-amino-3,5-diiodophenylacetate derivatives.

Comparative Antimicrobial Performance

Halogenated phenylacetates exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell membranes. When conjugated into alkyl amides or peptides, the 4-amino-3,5-diiodophenylacetate core demonstrates potent efficacy against resistant strains like MRSA.

Quantitative Data Comparison
Compound ClassS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mammalian Cytotoxicity (HepG2 IC50)
Derivative A (Alkyl Amide) 4.016.032.0>100 µM
Derivative B (Peptide Conjugate) 2.08.016.0>100 µM
Ciprofloxacin (Standard) 0.50.010.25>100 µM
Vancomycin (Standard) 1.0>64.0>64.0>100 µM

Insight: While not as potent as Ciprofloxacin against Gram-negative bacteria, the peptide-conjugated derivatives show excellent efficacy against Gram-positive MRSA with a distinct MoA that evades traditional beta-lactamase or fluoroquinolone resistance mechanisms.

Self-Validating Protocol: Whole-Cell Antimicrobial Susceptibility Assay

This protocol adheres to CLSI guidelines for broth microdilution[4][5]. It incorporates Resazurin as a metabolic indicator to prevent false-positive optical density (OD) readings caused by the precipitation of highly lipophilic diiodo-compounds.

  • Compound Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration remains ≤1% to prevent vehicle-induced toxicity.

  • Inoculation: Add the bacterial suspension (e.g., S. aureus ATCC 29213) to achieve a standardized final inoculum of 5×105 CFU/mL. Include a Ciprofloxacin positive control and a 1% DMSO negative control.

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. A color shift from blue (metabolically inactive/dead) to pink (viable) validates the spectrophotometric OD600 readings. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Workflow Stock Prepare Compound Stock (DMSO) Dilution Two-fold Serial Dilution (96-well) Stock->Dilution Inoculum Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 18-24h at 37°C Inoculum->Incubate Read Resazurin Addition & OD600 Readout Incubate->Read

Self-validating high-throughput workflow for antimicrobial susceptibility testing.

Comparative Metabolic & Thyromimetic Performance

The most sophisticated application of 4-amino-3,5-diiodophenylacetate derivatives is in metabolic disease (e.g., NASH, hypercholesterolemia). Natural T3 binds equally to TRα (heart/bone) and TRβ (liver). To avoid cardiotoxicity (tachycardia), drugs must selectively target TRβ. The diiodo-phenyl core interacts specifically with the Asn331 residue unique to TRβ, conferring high selectivity[1][2].

Quantitative Data Comparison
CompoundTRβ EC50 (nM)TRα EC50 (nM)Selectivity Ratio (α/β)Primary Application
T3 (Endogenous Control) 0.050.051xBaseline Physiology
Sobetirome (GC-1 Standard) 0.101.5015xDyslipidemia / NASH
Derivative C (Acidic Cleavage) 12.5150.012xProdrug for Liver Targeting
Derivative D (Amide Analog) 45.0>1000>22xHighly Selective TRβ Agonist

Insight: Derivative D sacrifices absolute potency for exceptional TRβ selectivity (>22x). The 4-amino group prevents the rapid hepatic clearance seen with the 4-hydroxyl group of Sobetirome, resulting in superior in vivo exposure[3].

Self-Validating Protocol: Dual-Luciferase TRβ Selectivity Assay

To prove receptor selectivity and rule out false positives from compound cytotoxicity, a dual-luciferase reporter assay is required.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with three plasmids: (A) Human TRβ or TRα expression vector, (B) Thyroid Response Element (TRE)-driven Firefly luciferase reporter, and (C) Constitutively active Renilla luciferase plasmid (internal control).

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the derivatives. Include T3 (non-selective agonist) and Sobetirome (GC-1) as positive controls.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. During this time, the ethyl ester is cleaved by intracellular esterases to yield the active compound.

  • Lysis & Readout: Lyse cells using a Passive Lysis Buffer. Measure Firefly luminescence (indicating TR activation), add quenching reagent, and subsequently measure Renilla luminescence (indicating cell viability and transfection efficiency).

  • Data Analysis: Normalize the Firefly signal against the Renilla signal to eliminate artifacts from cytotoxicity. Calculate the EC50 using a 4-parameter logistic regression. Selectivity is defined as the ratio of TRα EC50 to TRβ EC50.

Conclusion & Selection Guide

  • For Infectious Disease Research: Choose peptide-conjugated derivatives of ethyl 4-amino-3,5-diiodophenylacetate when targeting multi-drug resistant Gram-positive bacteria. The high lipophilicity of the diiodo-phenyl ring disrupts membranes in a manner that evades standard efflux pumps.

  • For Metabolic Disease (NASH/Dyslipidemia): Utilize the ethyl ester as a liver-targeted prodrug. The 4-amino substitution provides a superior pharmacokinetic profile (resistance to glucuronidation) compared to traditional 4-hydroxyl thyromimetics, while the 3,5-diiodo geometry ensures critical binding to the TRβ Asn331 residue, sparing the heart from TRα-mediated toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Institutes of Health (NIH). URL:[Link]

  • Saponaro, F., et al. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Medicine / NIH. URL:[Link]

  • RCSB Protein Data Bank. 3IMY: Structure of TR-beta bound to selective thyromimetic GC-1. RCSB PDB. URL:[Link]

  • ACS Publications. Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry. URL:[Link]

Sources

assessing the purity of synthesized ethyl 4-amino-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized Ethyl 4-amino-3,5-diiodophenylacetate: A Comparative Analytical Guide

Executive Summary

In the synthesis of highly functionalized pharmaceutical intermediates, establishing absolute purity is a critical gateway to ensuring the safety, efficacy, and predictable yield of downstream active pharmaceutical ingredients (APIs)[1]. Ethyl 4-amino-3,5-diiodophenylacetate—a heavily halogenated aniline derivative utilized in the synthesis of thyroid hormone analogs and radiocontrast agents—presents a unique analytical challenge. The introduction of two heavy iodine atoms fundamentally alters the molecule's electronic environment, rendering traditional, single-method purity assessments vulnerable to significant quantification errors.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this intermediate, providing field-proven protocols and orthogonal validation strategies.

The Chemical Context: The UV Response Trap

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate typically proceeds via the electrophilic aromatic iodination of ethyl 4-aminophenylacetate. The most pervasive impurities generated during this process are the under-reacted mono-iodo derivative (ethyl 4-amino-3-iodophenylacetate) and over-oxidized degradation products.

While HPLC-UV is the standard analytical methodology for non-volatile, polar anilines[2], relying solely on direct UV area percent measurements for halogenated compounds is a dangerous trap. The heavy atom effect of iodine significantly shifts the molar absorptivity (extinction coefficient) of the conjugated π -system. Consequently, the mono-iodo impurity and the di-iodo product possess vastly different UV response factors at standard detection wavelengths (e.g., 254 nm). Assuming equal response factors (RRF = 1.0) will inevitably lead to under-reporting or over-reporting of critical impurities[3].

To achieve a self-validating, absolute purity profile, an orthogonal approach is required: utilizing LC-MS for structural identification and qNMR for absolute molar quantification without the need for identical reference standards[4].

PurityAssessment Sample Synthesized Intermediate: Ethyl 4-amino-3,5-diiodophenylacetate HPLC RP-HPLC-UV (Relative Area %) Sample->HPLC qNMR 1H qNMR (Absolute Mass %) Sample->qNMR Compare Data Concordance Check HPLC->Compare LCMS LC-MS (Impurity Mass ID) RRF Calculate Relative Response Factors (RRF) LCMS->RRF qNMR->Compare Compare->LCMS Discrepancy > 1.0% Release Validated Purity Profile (Batch Release) Compare->Release Concordant RRF->Release

Caption: Orthogonal analytical workflow for resolving UV response discrepancies in halogenated anilines.

Comparative Analysis of Methodologies

To objectively assess the performance of each technique, we must evaluate their specificity, quantitative accuracy, and dependency on reference standards. Table 1 summarizes the operational parameters of each method when applied to ethyl 4-amino-3,5-diiodophenylacetate.

Table 1: Performance Comparison of Analytical Techniques

ParameterRP-HPLC-UVLC-MS (ESI+)1H qNMR
Primary Output Chromatographic peak areaMass-to-charge ratio ( m/z )Molar signal integration
Quantitation Basis Relative (Assumes equal UV response)Semi-quantitative (Ionization dependent)Absolute (Directly proportional to nuclei)
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot required (Uses internal standard)
Impurity ID Retention time matching onlyExact mass identification ( Δ 126 Da for Iodine)Structural elucidation via coupling patterns
Throughput High (10-15 min/sample)Medium (15-20 min/sample)Medium (Requires 30s relaxation delays)

The RRF Discrepancy (Experimental Data Summary) Table 2 illustrates a common real-world scenario where HPLC-UV data contradicts qNMR data for a synthesized batch. Because qNMR operates on a primary molar basis[1], it reveals that the mono-iodo impurity is actually present at 4.2% by mass, despite appearing as only 1.5% by UV area due to its lower molar absorptivity.

Table 2: Mock Batch Purity Assessment (Discrepancy Analysis)

ComponentHPLC-UV (Area % at 254 nm)1H qNMR (Absolute Mass %)Calculated RRF (UV vs qNMR)
Ethyl 4-amino-3,5-diiodophenylacetate98.2%95.1%1.00 (Reference)
Ethyl 4-amino-3-iodophenylacetate1.5%4.2%0.36
Unidentified Organics0.3%0.7%N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen for this exact molecule.

Protocol 1: RP-HPLC-UV/MS Profiling

Objective: Separate the di-iodo product from mono-iodo and unreacted precursors, and identify impurities by mass.

Causality & Design Choices:

  • Stationary Phase: A sub-2 μ m C18 column is selected due to the high hydrophobicity imparted by the two iodine atoms.

  • Mobile Phase pH: The electron-withdrawing nature of the two ortho-iodine atoms severely depresses the pKa of the aniline amine group (pKa < 3.0). Using 0.1% Formic Acid (pH ~2.7) ensures the amine remains consistently protonated, preventing peak tailing caused by secondary interactions with residual column silanols.

Step-by-Step Methodology:

  • System Setup: Equip the LC system with a C18 column (50 mm × 2.1 mm, 1.7 μ m). Set column temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Concurrently run ESI+ MS scanning from m/z 100 to 600.

  • System Suitability Test (SST - Self-Validation): Inject a resolution standard containing ethyl 4-aminophenylacetate and the di-iodo product. Pass Criteria: The resolution ( Rs​ ) between the two peaks must be 2.5. If Rs​ < 2.5, column degradation has occurred, and the run must be aborted.

Protocol 2: Absolute Quantitation via 1H qNMR

Objective: Determine the absolute mass fraction of ethyl 4-amino-3,5-diiodophenylacetate without relying on a reference standard of the analyte itself[4].

Causality & Design Choices:

  • Internal Standard (IS) Selection: 1,4-Dinitrobenzene is chosen as the IS. Why? The di-iodo product possesses a highly symmetric aromatic ring; its protons at positions 2 and 6 are chemically equivalent and appear as a sharp singlet at ~7.6 ppm in DMSO- d6​ . 1,4-Dinitrobenzene presents a distinct, highly deshielded singlet at ~8.4 ppm, ensuring zero peak overlap.

  • Relaxation Delay ( D1​ ): A D1​ of 30 seconds is strictly enforced. Aromatic protons in rigid systems have long longitudinal relaxation times ( T1​ ). Failing to allow full relaxation before the next radiofrequency pulse will artificially truncate the integral, leading to a catastrophic overestimation of purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized batch and ~5.0 mg of NIST-traceable 1,4-Dinitrobenzene (IS) using a microbalance (precision ± 0.001 mg).

  • Dissolution: Co-dissolve both solids in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90° (to maximize signal-to-noise).

    • Number of Scans (NS): 64.

    • Relaxation Delay ( D1​ ): 30 seconds.

  • Integration & Self-Validation: Phase and baseline-correct the spectrum manually. Integrate the IS peak at 8.4 ppm (calibrated to exactly 4.00, representing its 4 equivalent protons). Integrate the analyte peak at 7.6 ppm (represents 2 protons).

  • SST Pass Criteria: The Signal-to-Noise (S/N) ratio of the analyte peak must exceed 150:1. The baseline must be perfectly flat between 7.0 and 9.0 ppm.

  • Calculation: Calculate absolute purity using the standard qNMR mass-ratio formula, factoring in the molecular weights (Analyte MW = 431.01 g/mol ; IS MW = 168.11 g/mol ) and the number of integrated protons.

Conclusion

Relying exclusively on HPLC-UV to assess the purity of heavily halogenated intermediates like ethyl 4-amino-3,5-diiodophenylacetate introduces critical blind spots due to shifting UV response factors. By adopting an orthogonal approach—utilizing LC-MS to identify structural variations and qNMR to establish absolute molar baselines—researchers can accurately calculate Relative Response Factors (RRFs)[3]. This self-validating methodology guarantees that downstream synthetic steps are built on a foundation of absolute, verified chemical purity.

References

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.[Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL.[Link]

Sources

A Comparative Guide to Quantitative Analysis of Ethyl 4-amino-3,5-diiodophenylacetate: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Compound of Interest: Ethyl 4-amino-3,5-diiodophenylacetate (EADPA)

Executive Summary: The Characterization Challenge

Ethyl 4-amino-3,5-diiodophenylacetate (EADPA) is a heavily functionalized, halogenated aromatic ester utilized as a critical intermediate in the synthesis of thyroid hormone analogs and radiocontrast agents. The accurate purity assessment of this compound is paramount for downstream reaction stoichiometry and final Active Pharmaceutical Ingredient (API) safety.

Quantifying halogenated aromatics presents a unique analytical challenge. Traditional chromatographic techniques like High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) rely heavily on the UV chromophore. The presence of two bulky, electron-rich iodine atoms significantly alters the molar absorptivity (response factor) of EADPA compared to its mono-iodo or de-iodo synthetic impurities. Consequently, HPLC-UV area percent calculations can drastically misrepresent true purity unless an identical, highly pure Certified Reference Material (CRM) is available to calibrate the response factors[1].

To overcome this bottleneck, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As a primary analytical method recognized by ISO 24583, qNMR relies on the fundamental physics of nuclear spins rather than molecular-specific light absorption[2]. This guide provides a comprehensive, causality-driven comparison between qNMR and HPLC for EADPA, culminating in a self-validating qNMR protocol.

Analytical Strategy: Causality in Method Selection

The choice between qNMR and HPLC should be dictated by the availability of reference standards and the specific phase of drug development.

The fundamental principle of 1 H-qNMR is that the integration area of a specific proton resonance is directly proportional to the absolute number of those nuclei in the sample[3]. Because the radiofrequency response of a proton is independent of the overall molecular structure (provided complete magnetic relaxation occurs), qNMR does not require a reference standard of EADPA itself. Instead, a completely different, highly pure Internal Standard (IS) can be utilized to determine absolute molar purity[4].

Comparison_Logic Target Ethyl 4-amino-3,5-diiodophenylacetate Quantification qNMR qNMR Method Target->qNMR HPLC HPLC-UV Method Target->HPLC qNMR_pro1 Primary Ratio Method (No identical RS needed) qNMR->qNMR_pro1 qNMR_pro2 Simultaneous Structural ID qNMR->qNMR_pro2 HPLC_pro1 High Sensitivity (Trace impurities) HPLC->HPLC_pro1 HPLC_pro2 High Throughput QC HPLC->HPLC_pro2

Logical decision matrix for selecting between qNMR and HPLC-UV analytical methodologies.

Data Presentation: Head-to-Head Comparison
Analytical Metric 1 H-qNMRHPLC-UV
Fundamental Principle Direct molar proportionality of nuclear spins[3].Separation and UV absorbance detection.
Reference Standard (RS) Not required to be the same as the analyte[2].Mandatory identical RS for accurate quantification[1].
Response Factors Universal (1 proton = 1 unit of area).Highly variable (Iodine drastically shifts UV absorption).
Structural Verification Simultaneous (confirms molecular identity).None (relies solely on retention time).
Sensitivity (LOD) Moderate (~0.1 - 1.0 mg/mL).High (Trace level detection, ng/mL).
Best Use Case Absolute purity determination, RS certification.Routine batch release, trace impurity profiling.

qNMR Experimental Design: The "Why" Behind the Workflow

To design a highly accurate qNMR experiment for EADPA, we must address two critical physical phenomena: signal overlap and longitudinal relaxation ( T1​ ).

A. Internal Standard (IS) Selection

An ideal IS must be chemically inert, highly soluble in the chosen deuterated solvent, and possess proton signals that do not overlap with the analyte[5].

  • Analyte (EADPA) Signals: The symmetrical aromatic protons (positions 2 and 6) of EADPA appear as a sharp 2H singlet downfield (typically ~7.5–8.0 ppm) due to the electron-withdrawing effect of the adjacent iodine atoms. The ethyl ester contributes a 2H quartet (~4.1 ppm) and a 3H triplet (~1.2 ppm).

  • IS Selection: Maleic Acid is an exceptional choice. It is available as a traceable CRM, is highly soluble in DMSO- d6​ , and its equivalent olefinic protons present as a sharp 2H singlet at ~6.2 ppm[6]. This guarantees zero interference with EADPA's aromatic or aliphatic signals.

B. The Heavy Atom Effect and T1​ Relaxation Dynamics

The most common point of failure in qNMR is the truncation of the relaxation delay ( D1​ ). Following a radiofrequency pulse, the nuclear spins must fully realign with the Z -axis (longitudinal relaxation, T1​ ) before the next scan.

  • Causality: The rigid aromatic core of EADPA, combined with the heavy atom effect of the two iodine substituents, restricts molecular tumbling. This often results in unusually long T1​ relaxation times for the aromatic protons. If the D1​ delay is too short, the magnetization will not fully recover, resulting in artificially reduced integration areas and a false purity calculation[7].

  • The Rule of 7: To ensure >99.9% magnetization recovery, the inter-pulse delay must be set to at least 7×T1​ of the slowest-relaxing nucleus in the mixture[7].

Step-by-Step Methodology: A Self-Validating Protocol

A robust qNMR protocol must be self-validating. Rather than guessing the T1​ relaxation time, this workflow empirically measures it in situ prior to the quantitative acquisition[8].

qNMR_Logic A 1. Gravimetric Sample & IS Prep (Traceable to SI) B 2. Inversion-Recovery NMR (Measure T1 Relaxation) A->B C 3. Parameter Optimization (Set D1 ≥ 7 × T1) B->C D 4. 1H-qNMR Acquisition (High S/N Ratio > 150:1) C->D E 5. Phase/Baseline Correction (Manual Processing) D->E F 6. Absolute Purity Calculation (Molar Ratio Formula) E->F

Self-validating qNMR workflow ensuring complete relaxation and accurate molar quantification.

Step 1: High-Precision Gravimetric Preparation
  • Using a microbalance (calibrated and traceable to SI units), accurately weigh approximately 15.0 mg of EADPA and 5.0 mg of Maleic Acid CRM into the same anti-static weighing boat[4].

  • Co-dissolve the mixture completely in 0.8 mL of high-purity DMSO- d6​ to ensure absolute homogeneity. Transfer 0.6 mL to a standard 5 mm NMR tube.

Step 2: In Situ T1​ Estimation (The Validation Step)
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Run an Inversion-Recovery experiment (180° - τ

    • 90° pulse sequence) using an array of τ delays (e.g., 0.1s to 20s)[8].
  • Calculate the T1​ for both the Maleic Acid singlet (~6.2 ppm, typically ~5.8s[6]) and the EADPA aromatic singlet (~7.5 ppm).

  • Identify the longest T1​ value ( T1(max)​ ) between the two target signals.

Step 3: Quantitative Acquisition Parameters
  • Set the relaxation delay ( D1​ ) to ≥7×T1(max)​ [7].

  • Set the pulse angle to exactly 90° to maximize signal-to-noise (S/N).

  • Acquire a minimum of 64 transients (scans) to ensure the S/N ratio of the target peaks exceeds 150:1, which is required for integration accuracy <1% error.

  • Ensure the spectral width is sufficiently wide to capture the entire baseline without digital filter roll-off.

Step 4: Spectral Processing and Integration
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Crucial: Perform manual zero-order and first-order phase correction. Automatic phasing often distorts the baseline of broad signals.

  • Apply a manual multipoint baseline correction.

  • Integrate the Maleic Acid singlet (2H) and the EADPA aromatic singlet (2H). Ensure the integration regions extend symmetrically to capture the entire base of the peak (typically ±20 Hz from the peak center).

Step 5: Absolute Purity Calculation

Calculate the purity of EADPA using the fundamental qNMR molar ratio formula[4]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

  • I = Integrated area of the peak

  • N = Number of protons (2 for Maleic Acid, 2 for EADPA aromatic singlet)

  • M = Molecular weight ( Msample​ for EADPA ≈431.01 g/mol ; Mstd​ for Maleic Acid = 116.07 g/mol )

  • m = Gravimetrically prepared mass

  • P = Purity (expressed as a decimal)

Sources

comparing ethyl 4-amino-3,5-diiodophenylacetate with its bromo- or chloro-analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry and drug development, the precise selection of halogenated building blocks can dictate a drug's pharmacokinetic profile, target affinity, and synthetic viability. Ethyl 4-amino-3,5-diiodophenylacetate and its bromo- and chloro-analogs are critical synthetic intermediates. Derived from the common precursor ethyl 4-aminophenylacetate, the choice of halogen (I, Br, Cl) at the 3 and 5 positions fundamentally alters the molecule's steric volume, electronic distribution, and downstream reactivity.

This guide provides an objective, data-driven comparison of these three analogs, equipping researchers with the mechanistic insights needed to select the optimal precursor for applications ranging from thyromimetics to metabolic disease therapeutics.

Physicochemical and Electronic Profiling

The behavior of these analogs in cross-coupling reactions, Sandmeyer-type transformations, and biological systems is governed by two competing atomic properties: Electronegativity and Steric Bulk .

  • Electronic Effects (Inductive vs. Mesomeric): Chlorine possesses the highest electronegativity (3.16), exerting a strong inductive electron-withdrawing (-I) effect on the aromatic ring. This significantly reduces the basicity and nucleophilicity of the C4-amino group. In contrast, iodine (2.66) exerts the weakest -I effect, leaving the amine relatively more nucleophilic.

  • Steric Bulk (van der Waals Radii): Iodine atoms are massive (1.98 Å) compared to chlorine (1.75 Å). In downstream diaryl ether formations (e.g., synthesizing thyroid hormone analogs), the bulky iodine atoms force the adjacent aromatic rings out of coplanarity. This orthogonal conformation is strictly required to fit into the binding pocket of the Thyroid Hormone Receptor (TR).

Quantitative Comparison Data
Property / AnalogDichloro AnalogDibromo AnalogDiiodo Analog
Halogen Electronegativity 3.16 (Pauling)2.96 (Pauling)2.66 (Pauling)
Atomic Radius (vdW) 1.75 Å1.85 Å1.98 Å
C-X Bond Dissociation Energy ~400 kJ/mol~336 kJ/mol~272 kJ/mol
Amine Nucleophilicity Lowest (Strong -I effect)ModerateHighest (Weakest -I effect)
Pd-Catalyzed Reactivity Poor (Strong C-Cl bond)GoodExcellent (Weak C-I bond)
Primary Indication DGAT Inhibitors[1]NSAID IntermediatesThyromimetics (TR Agonists)
Typical Isolated Yield 85%90%75% (Prone to oxidation)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, highlighting the causality behind each experimental choice.

Protocol 1: Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate

This protocol utilizes iodine monochloride (ICl) to achieve precise diiodination without over-oxidizing the highly activated amine.

  • Preparation : Dissolve ethyl 4-aminophenylacetate (1.0 eq) in anhydrous CHCl3​ [2].

    • Causality: Chloroform is a non-coordinating, moderately polar solvent. It stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the highly reactive electrophile.

  • Electrophilic Addition : Dropwise addition of ICl (2.1 eq) in CHCl3​ at 0 °C.

    • Causality: ICl is highly polarized ( Iδ+−Clδ− ), making it a vastly superior iodinating agent compared to standard I2​ . The 0 °C temperature suppresses oxidative side reactions at the free amine.

  • Quenching & Validation : Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality & Validation: Thiosulfate reduces any unreacted ICl or liberated I2​ to water-soluble iodide. This instantly decolorizes the mixture from a dark, opaque brown to a pale yellow, providing immediate visual confirmation of a successful quench.

  • Isolation : Extract the organic layer, dry over MgSO4​ , and concentrate in vacuo. Validate via 1H-NMR; the complete disappearance of the ortho-protons and a significant downfield shift of the meta-protons confirms 3,5-diiodination.

Protocol 2: Synthesis of the Dibromo Analog

The dibromo analog is a versatile, commercially available building block[3], but can be synthesized efficiently in-house.

  • Preparation : Dissolve the starting material in N,N-Dimethylformamide (DMF).

  • Bromination : Add N-Bromosuccinimide (NBS, 2.05 eq) portion-wise at room temperature.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing the polymerization of the aniline core that frequently occurs when using harsh liquid Br2​ .

  • Validation : Monitor via TLC (Hexane/EtOAc). The dibromo product will elute faster (higher Rf) than the starting material because the bulky ortho-bromine atoms sterically shield the amine, reducing its capacity to hydrogen-bond with the silica stationary phase.

Mechanistic Pathway & Application Diagram

The divergent synthesis of these analogs leads directly to their distinct roles in drug development. The dichloro analog and its corresponding acid are often studied in the context of metabolic pathways, such as the metabolism of clenbuterol[4], or as precursors for DGAT inhibitors[1].

HalogenationPathways SM Ethyl 4-aminophenylacetate (Starting Material) Cl_Node Dichloro Analog Reagent: NCS Steric: Low SM->Cl_Node Chlorination (Electrophilic) Br_Node Dibromo Analog Reagent: NBS/Br2 Steric: Medium SM->Br_Node Bromination (Electrophilic) I_Node Diiodo Analog Reagent: ICl Steric: High SM->I_Node Iodination (Electrophilic) App_Cl DGAT Inhibitors & Metabolite Standards Cl_Node->App_Cl High Stability App_Br NSAID Derivatives & Cross-Coupling Br_Node->App_Br Balanced Reactivity App_I Thyromimetics (TR-beta Agonists) I_Node->App_I Conformational Lock

Caption: Divergent synthesis of 3,5-dihalophenylacetates and their downstream medicinal applications.

Conclusion & Selection Guide

  • Select the Diiodo Analog when synthesizing thyromimetics. The massive steric bulk of iodine is non-negotiable for locking the diaryl ether linkage into the perpendicular conformation required for TR-beta receptor activation.

  • Select the Dibromo Analog for general cross-coupling (Suzuki/Miyaura) or NSAID intermediate synthesis. It offers the best balance between C-X bond lability for palladium insertion and overall chemical stability.

  • Select the Dichloro Analog when metabolic stability is the primary goal, such as in the development of DGAT inhibitors for obesity and diabetes, where the strong C-Cl bond resists oxidative metabolism.

References

  • Title: (12) Patent Application Publication (10) Pub. No ... - Googleapis.
  • Source: oakwoodchemical.
  • Source: ukfitlife.
  • Source: google.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.